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  • Product: 4-Chloroquinoline-8-carbonitrile
  • CAS: 132664-45-0

Core Science & Biosynthesis

Foundational

4-Chloroquinoline-8-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4-Chloroquinoline-8-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4-Chloroquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored derivative: 4-Chloroquinoline-8-carbonitrile . While specific experimental data for this compound is sparse in publicly available literature, this document will provide a comprehensive technical overview by extrapolating from the well-established chemistry of the 4-chloroquinoline core and the 8-carbonitrile moiety.

This guide will serve as a foundational resource for researchers, offering insights into its structural features, proposed synthetic pathways, predicted reactivity, and potential applications, thereby enabling its exploration in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

4-Chloroquinoline-8-carbonitrile possesses a fused heterocyclic system consisting of a benzene ring fused to a pyridine ring, with a chlorine atom at the 4-position and a nitrile group at the 8-position.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale/Comparison
Molecular Formula C₁₀H₅ClN₂Based on the chemical structure.
Molecular Weight 188.62 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solidMany substituted quinolines are solids at room temperature.
Melting Point Expected to be higher than 4-chloroquinoline (28-31 °C)The addition of the polar nitrile group and increased molecular symmetry would likely increase the melting point. For comparison, 4-chloroquinoline-2-carbonitrile has a melting point of 109 °C[1].
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and chlorinated solvents.The quinoline core provides some hydrophobicity, while the nitrile group is polar. Partial solubility in water is expected[2].
pKa The quinoline nitrogen is weakly basic.The electron-withdrawing effects of both the chlorine and nitrile groups will decrease the basicity of the quinoline nitrogen compared to quinoline itself.

Proposed Synthetic Pathways

The synthesis of 4-Chloroquinoline-8-carbonitrile is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be devised based on established quinoline chemistry. A logical approach would involve the construction of a substituted quinolin-4-one, followed by chlorination and introduction of the nitrile group.

Diagram of Proposed Synthesis

Synthetic_Pathway A Starting Material (e.g., 2-Amino-3-cyanobenzoic acid derivative) B Quinolin-4-one intermediate A->B Cyclization (e.g., Gould-Jacobs reaction) C 4-Chloroquinoline-8-carbonitrile B->C Chlorination (POCl₃ or SOCl₂)

Caption: A proposed two-step synthesis of 4-Chloroquinoline-8-carbonitrile.

Step-by-Step Protocol (Proposed)

Step 1: Synthesis of 8-Cyanoquinolin-4(1H)-one

This step would likely follow a cyclization reaction such as the Gould-Jacobs reaction.

  • Reactants: An appropriately substituted aniline, such as an anthranilonitrile derivative, would be reacted with a suitable three-carbon electrophile, like diethyl ethoxymethylenemalonate (EMME).

  • Procedure: a. The aniline derivative and EMME are heated, often without a solvent, to form the anilinomethylenemalonate intermediate. b. This intermediate is then cyclized at high temperatures (typically in a high-boiling solvent like diphenyl ether) to yield the quinolin-4-one ring system.

  • Causality: The high temperature promotes an intramolecular cyclization, followed by the elimination of ethanol to form the stable heterocyclic core.

Step 2: Chlorination to 4-Chloroquinoline-8-carbonitrile

The conversion of the 4-hydroxy (or 4-oxo) group to a chloro group is a standard transformation in quinoline chemistry.

  • Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this conversion. Thionyl chloride (SOCl₂) can also be used.

  • Procedure: a. The 8-Cyanoquinolin-4(1H)-one is refluxed with an excess of POCl₃. A catalytic amount of a tertiary amine like dimethylformamide (DMF) can be added to facilitate the reaction. b. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. c. The residue is then cautiously quenched with ice water and neutralized to precipitate the crude product. d. Purification is typically achieved by recrystallization or column chromatography.

  • Causality: The hydroxyl group of the quinolin-4-one tautomer is converted into a good leaving group by POCl₃, which is then displaced by a chloride ion to yield the 4-chloroquinoline derivative[3].

Chemical Reactivity and Key Reactions

The reactivity of 4-Chloroquinoline-8-carbonitrile is dictated by its two primary functional groups: the highly reactive 4-chloro substituent and the versatile 8-carbonitrile group.

Reactivity at the 4-Position: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction.[4][5]

Diagram of SₙAr Reactivity

SNAr_Reactivity sub 4-Chloroquinoline-8-carbonitrile Cl prod 4-Substituted-quinoline-8-carbonitrile sub->prod - HCl nuc Nucleophile (e.g., R-NH₂, R-SH, R-OH) nuc->sub:f1 SₙAr reaction

Caption: Nucleophilic aromatic substitution at the 4-position of 4-Chloroquinoline-8-carbonitrile.

Common Nucleophilic Substitution Reactions:

  • Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines) will readily displace the chloride to form 4-aminoquinoline-8-carbonitrile derivatives. This is a cornerstone reaction in the synthesis of many antimalarial drugs.[5][6]

  • Thiolation: Reaction with thiols or thiolate anions will yield 4-(alkyl/aryl)thioquinoline-8-carbonitriles.

  • Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can replace the chlorine with an alkoxy or hydroxyl group, respectively. However, forcing conditions may be required.

Reactivity of the 8-Carbonitrile Group

The nitrile group at the 8-position offers a handle for further functionalization:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-chloroquinoline-8-carboxylic acid. This carboxylic acid can then be used in amide coupling reactions.

  • Reduction: The nitrile can be reduced to a primary amine (4-chloro-8-(aminomethyl)quinoline) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic signatures can be predicted.

  • ¹H NMR: The spectrum would show signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the quinoline ring system will appear as doublets and triplets, with coupling constants characteristic of aromatic systems. The proton at the 2-position, being adjacent to the nitrogen, would likely be the most downfield.

  • ¹³C NMR: The spectrum would display 10 distinct signals for the 10 carbon atoms. The carbon bearing the nitrile group (C8) and the carbon attached to the chlorine (C4) would have characteristic chemical shifts. The nitrile carbon itself would appear significantly downfield (around 115-120 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 188, with a characteristic isotopic pattern (M+2) at m/z 190 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.

Potential Applications in Research and Drug Development

The 4-Chloroquinoline-8-carbonitrile scaffold is a promising starting point for the development of novel compounds with potential therapeutic and material science applications.

  • Medicinal Chemistry:

    • Antimalarial Agents: The 4-aminoquinoline core is central to many antimalarial drugs like chloroquine.[6] The 8-carbonitrile group could be used to introduce novel side chains to modulate activity against resistant strains.

    • Anticancer Agents: Many quinoline derivatives have been investigated as kinase inhibitors for cancer therapy.[7][8] The ability to easily perform SₙAr reactions at the 4-position allows for the generation of libraries of compounds for screening against various cancer cell lines.

    • Antimicrobial and Antiviral Agents: The 8-hydroxyquinoline scaffold, a close relative, is known for its broad antimicrobial and chelating properties.[9][10] The 8-carbonitrile can be a precursor to other functional groups that might mimic or enhance these activities.

  • Materials Science:

    • Fluorescent Probes: The quinoline ring system is fluorescent. The nitrile group can act as an electron-withdrawing group, potentially tuning the photophysical properties for applications as fluorescent sensors or in organic light-emitting diodes (OLEDs).[10]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Chloroquinoline-8-carbonitrile is not available, handling precautions should be based on the known hazards of its parent compound, 4-chloroquinoline, and the nitrile functional group.

  • Hazards: 4-Chloroquinoline is known to be an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11][12] Nitrile compounds can be toxic if ingested or absorbed through the skin.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.[13]

    • In case of contact, wash the affected area immediately with plenty of water.

Conclusion

4-Chloroquinoline-8-carbonitrile represents a versatile and valuable building block for chemical synthesis. Its key feature is the highly reactive 4-chloro group, which allows for the straightforward introduction of a wide variety of nucleophiles via SₙAr reactions. The 8-carbonitrile group provides an additional site for chemical modification, enabling the creation of a diverse range of derivatives. While this guide has been prepared based on established chemical principles and data from related compounds, it provides a solid foundation for researchers to begin their investigations into the synthesis and application of this promising molecule.

References

  • Li, Y., et al. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2020). How might one synthesis 4-chloro quinoline? Retrieved from [Link]

  • Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(15), 2844. Retrieved from [Link]

  • Bentham Science. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]

  • El-Emary, T. I. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 837-849. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinolin-8-ol. PubChem Compound Database. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Lambert, D. J., et al. (2015). One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline, 3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile. Tetrahedron Letters, 56(50), 6980-6983. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloroquinoline-8-carbonitrile: A Keystone Intermediate in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 4-chloroquinoline-8-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 4-chloroquinoline-8-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of a chloro group at the 4-position and a carbonitrile at the 8-position offers a versatile platform for the synthesis of novel therapeutic candidates. This document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles that ensure a successful and reproducible outcome. The target audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer agents, the quinoline nucleus has proven to be a remarkably versatile pharmacophore.[2][3] The 4-chloroquinoline moiety, in particular, serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including antimalarial, antibacterial, and anticancer drugs.[4][5] The introduction of a carbonitrile group at the 8-position further enhances the synthetic utility of the quinoline core, providing a handle for diverse chemical transformations and the exploration of novel structure-activity relationships. This guide will elucidate a multi-step synthesis of 4-chloroquinoline-8-carbonitrile, emphasizing a logical and efficient approach.

Retrosynthetic Analysis and Strategic Pathway Selection

A critical analysis of the target molecule, 4-chloroquinoline-8-carbonitrile, suggests a convergent synthetic strategy. The two key functionalities, the 4-chloro group and the 8-carbonitrile, can be installed sequentially on a pre-formed quinoline ring system. The most logical disconnection approach points towards a 4-hydroxyquinoline-8-carbonitrile intermediate, as the conversion of a hydroxyl group to a chloro group is a well-established and high-yielding transformation. This, in turn, can be envisioned to arise from an 8-amino-4-hydroxyquinoline precursor via the Sandmeyer reaction, a classic and reliable method for the introduction of a cyano group onto an aromatic ring.

The construction of the core 8-amino-4-hydroxyquinoline scaffold can be achieved through a modified Skraup synthesis, a powerful method for quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds generated in situ from glycerol.[6]

The chosen forward synthesis pathway is as follows:

  • Step 1: Synthesis of 8-Amino-4-hydroxyquinoline via a modified Skraup-Doebner-von Miller reaction.

  • Step 2: Sandmeyer Cyanation of 8-amino-4-hydroxyquinoline to yield 4-hydroxyquinoline-8-carbonitrile.

  • Step 3: Chlorination of 4-hydroxyquinoline-8-carbonitrile to afford the final product, 4-chloroquinoline-8-carbonitrile.

This pathway is selected for its reliance on well-understood and scalable reactions, the commercial availability of starting materials, and the logical progression of functional group transformations that minimizes protecting group chemistry.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Cyanation cluster_2 Step 3: Chlorination o-Phenylenediamine o-Phenylenediamine 8-Amino-4-hydroxyquinoline 8-Amino-4-hydroxyquinoline o-Phenylenediamine->8-Amino-4-hydroxyquinoline Skraup-Doebner-von Miller Reaction Glycerol Glycerol Glycerol->8-Amino-4-hydroxyquinoline Oxidizing_Agent Oxidizing Agent (e.g., H2SO4, o-nitrophenol) Oxidizing_Agent->8-Amino-4-hydroxyquinoline Diazonium_Salt Diazonium Salt Intermediate 8-Amino-4-hydroxyquinoline->Diazonium_Salt 1. NaNO2, HCl 2. CuCN 4-Hydroxyquinoline-8-carbonitrile 4-Hydroxyquinoline-8-carbonitrile Diazonium_Salt->4-Hydroxyquinoline-8-carbonitrile Sandmeyer Reaction 4-Chloroquinoline-8-carbonitrile 4-Chloroquinoline-8-carbonitrile 4-Hydroxyquinoline-8-carbonitrile->4-Chloroquinoline-8-carbonitrile POCl3

Caption: Synthetic pathway for 4-chloroquinoline-8-carbonitrile.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 8-Amino-4-hydroxyquinoline

The construction of the quinoline core is achieved through a one-pot reaction that leverages the principles of the Skraup and Doebner-von Miller syntheses.[6] In this reaction, glycerol is dehydrated by concentrated sulfuric acid to form acrolein in situ. The o-phenylenediamine then undergoes a Michael addition with the acrolein, followed by cyclization, dehydration, and oxidation to yield the quinoline ring system. The presence of a mild oxidizing agent, such as o-nitrophenol, facilitates the final aromatization step.

Experimental Protocol:

Reagent Molar Ratio Quantity Notes
o-Phenylenediamine1.0(e.g., 10.8 g, 0.1 mol)Starting material.
Glycerol3.0(e.g., 27.6 g, 0.3 mol)Acrolein precursor.
Concentrated Sulfuric Acid~4.0(e.g., 40 mL)Dehydrating and cyclizing agent.
o-Nitrophenol0.5(e.g., 6.95 g, 0.05 mol)Oxidizing agent.

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid.

  • With vigorous stirring, slowly add glycerol to the sulfuric acid, maintaining the temperature below 50 °C by external cooling.

  • Once the addition of glycerol is complete, add o-phenylenediamine in small portions, ensuring the temperature does not exceed 100 °C.

  • Add o-nitrophenol to the reaction mixture.

  • Heat the mixture to 130-140 °C and maintain this temperature for 3-4 hours. The reaction mixture will become dark and viscous.

  • Cool the reaction mixture to below 100 °C and carefully pour it into a large beaker containing ice water (approx. 500 mL).

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

  • The crude 8-amino-4-hydroxyquinoline will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expertise & Experience: The controlled addition of reagents and careful temperature management are critical in this step to prevent polymerization of the in situ generated acrolein and to ensure a good yield. The neutralization step is highly exothermic and must be performed with caution.

Step 2: Sandmeyer Cyanation to 4-Hydroxyquinoline-8-carbonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a variety of other functional groups via a diazonium salt intermediate.[7][8] In this step, the 8-amino group of the quinoline is diazotized with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a cyanide, releasing nitrogen gas.

Experimental Protocol:

Reagent Molar Ratio Quantity Notes
8-Amino-4-hydroxyquinoline1.0(e.g., 16.0 g, 0.1 mol)Starting material from Step 1.
Hydrochloric Acid (conc.)~3.0(e.g., 30 mL)To form the amine salt and for diazotization.
Sodium Nitrite1.1(e.g., 7.6 g, 0.11 mol)Diazotizing agent.
Copper(I) Cyanide1.2(e.g., 10.7 g, 0.12 mol)Catalyst.
Sodium Cyanide1.2(e.g., 5.9 g, 0.12 mol)To form the active copper cyanide complex.

Procedure:

  • Suspend 8-amino-4-hydroxyquinoline in a mixture of water and concentrated hydrochloric acid in a three-necked flask cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. This forms the soluble dicyanocuprate(I) complex, which is the active catalytic species.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and neutralize with a sodium carbonate solution.

  • The crude 4-hydroxyquinoline-8-carbonitrile will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Expertise & Experience: The stability of the diazonium salt is paramount; therefore, maintaining a low temperature throughout the diazotization and addition steps is crucial to prevent its premature decomposition. The use of a well-prepared copper(I) cyanide solution is key to achieving a high yield.

Step 3: Chlorination to 4-Chloroquinoline-8-carbonitrile

The final step involves the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[4]

Experimental Protocol:

Reagent Molar Ratio Quantity Notes
4-Hydroxyquinoline-8-carbonitrile1.0(e.g., 17.0 g, 0.1 mol)Starting material from Step 2.
Phosphorus Oxychloride (POCl₃)Excess(e.g., 50 mL)Reagent and solvent.
N,N-Dimethylformamide (DMF)Catalytic(e.g., 1-2 mL)Optional, can accelerate the reaction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-hydroxyquinoline-8-carbonitrile to an excess of phosphorus oxychloride.

  • A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with stirring. This is a highly exothermic and vigorous reaction and should be performed in a well-ventilated fume hood.

  • A solid precipitate of the crude 4-chloroquinoline-8-carbonitrile will form.

  • Neutralize the acidic aqueous solution with a cold aqueous solution of sodium bicarbonate or ammonia until the pH is approximately 7-8.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expertise & Experience: The workup of this reaction requires extreme caution due to the reactivity of residual POCl₃ with water. The slow and controlled addition of the reaction mixture to ice is essential. The final product is typically a stable solid that can be stored for further use.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-chloroquinoline-8-carbonitrile. By employing a series of well-established and mechanistically understood reactions, this guide offers a clear and practical approach for researchers and scientists in the field of drug discovery and development. The strategic implementation of the Skraup-Doebner-von Miller synthesis, Sandmeyer cyanation, and POCl₃-mediated chlorination ensures an efficient route to this valuable heterocyclic intermediate. The insights into the experimental nuances and the underlying chemical principles are intended to empower the user to achieve a successful and reproducible synthesis.

References

  • Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. ResearchGate. [Link]

  • POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • Synthesis of 4-aminoquinoline derivatives. PubMed Central. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]

  • Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. ResearchGate. [Link]

  • US4277607A - Process for the preparation of 4-chloroquinolines.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Preparation of 8-hydroxyquinoline. PrepChem.com. [Link]

  • Sandmeyer reaction (video). Khan Academy. [Link]

  • Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Semantic Scholar. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Analysis of 4-Chloroquinoline-8-carbonitrile

Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloroquinoline-8-carbonitrile, a key intermediate in pharmaceutical and materials science research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloroquinoline-8-carbonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using ¹H NMR spectroscopy. We will delve into the theoretical principles governing the chemical shifts and coupling constants of the quinoline ring system, provide a detailed prediction and interpretation of the ¹H NMR spectrum of 4-Chloroquinoline-8-carbonitrile, and outline a robust experimental protocol for acquiring high-quality spectral data. This guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of 4-Chloroquinoline-8-carbonitrile and the Role of ¹H NMR

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The precise substitution pattern on the quinoline ring is critical to its function, making unambiguous structural characterization an essential aspect of research and development in this field. 4-Chloroquinoline-8-carbonitrile is a versatile synthetic intermediate, with the chloro and cyano functionalities serving as handles for further chemical modifications.

¹H NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[2] It provides detailed information about the electronic environment of each proton, their connectivity, and the overall molecular structure. For a molecule like 4-Chloroquinoline-8-carbonitrile, ¹H NMR allows for the precise determination of the substitution pattern and the purity of the sample.

This guide will systematically deconstruct the expected ¹H NMR spectrum of 4-Chloroquinoline-8-carbonitrile, drawing upon established principles of NMR spectroscopy and data from closely related analogs to provide a robust and well-supported analysis.

Theoretical Framework: Understanding the ¹H NMR of the Quinoline Ring

The ¹H NMR spectrum of the parent quinoline molecule displays a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm.[2] The introduction of substituents dramatically influences the chemical shifts and coupling patterns of the remaining protons. This is due to the electronic effects of the substituents, which can either shield (upfield shift) or deshield (downfield shift) the neighboring protons.[3]

Substituent Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like the chloro (-Cl) and cyano (-CN) groups are electron-withdrawing. They decrease the electron density around the protons on the ring, leading to a downfield shift (higher ppm values). This effect is most pronounced for protons that are ortho and para to the substituent.

  • Ring Current Effect: The delocalized π-electrons in the aromatic quinoline system generate a ring current in the presence of an external magnetic field. This induced magnetic field reinforces the external field in the region of the aromatic protons, causing them to be significantly deshielded and to appear at higher chemical shifts compared to non-aromatic protons.[4]

Coupling Constants:

The splitting of signals in a ¹H NMR spectrum is due to spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J, measured in Hertz) provides information about the number of bonds separating the coupled protons and their dihedral angle. For aromatic systems like quinoline, the following are typical coupling constants:

  • Ortho coupling (³J): 7–10 Hz

  • Meta coupling (⁴J): 2–3 Hz

  • Para coupling (⁵J): 0–1 Hz

By analyzing the coupling patterns (e.g., doublet, triplet, doublet of doublets), the connectivity of the protons in the molecule can be determined.[5]

Predicted ¹H NMR Spectrum of 4-Chloroquinoline-8-carbonitrile

The structure and numbering of 4-Chloroquinoline-8-carbonitrile are as follows:

Caption: Structure and numbering of 4-Chloroquinoline-8-carbonitrile.

Analysis of the Pyridine Ring Protons (H-2 and H-3):

The 4-chloro substituent is a strong electron-withdrawing group that will significantly deshield the protons on the pyridine ring. Based on data for 4-chloroquinoline N-oxide, we can expect the following:[6]

  • H-2: This proton is ortho to the nitrogen atom and meta to the chlorine atom. The nitrogen atom has a strong deshielding effect. H-2 is expected to be a doublet due to coupling with H-3.

  • H-3: This proton is ortho to the chlorine atom and beta to the nitrogen. The strong electron-withdrawing effect of the chlorine atom will cause a significant downfield shift. H-3 will appear as a doublet due to coupling with H-2.

Analysis of the Benzene Ring Protons (H-5, H-6, and H-7):

The 8-cyano group is also a strong electron-withdrawing group and will deshield the protons on the benzene ring.

  • H-5: This proton is peri to the C4-Cl bond and will experience a deshielding effect. It is coupled to H-6 (ortho coupling) and will appear as a doublet.

  • H-6: This proton is coupled to H-5 (ortho) and H-7 (ortho), and will therefore appear as a triplet (assuming J₅,₆ ≈ J₆,₇).

  • H-7: This proton is ortho to the electron-withdrawing cyano group and will be the most deshielded proton on the benzene ring. It is coupled to H-6 (ortho) and will appear as a doublet.

Predicted Chemical Shifts and Coupling Constants:

The following table summarizes the predicted ¹H NMR data for 4-Chloroquinoline-8-carbonitrile. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0d4.5 - 5.0
H-37.6 - 7.8d4.5 - 5.0
H-58.2 - 8.4d7.5 - 8.0
H-67.8 - 8.0t~7.5
H-78.5 - 8.7d7.5 - 8.0

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 4-Chloroquinoline-8-carbonitrile, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.[6] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly affect the chemical shifts, so it should always be reported with the spectral data.[2]

  • Concentration: Prepare a solution of approximately 5-10 mg of 4-Chloroquinoline-8-carbonitrile in 0.5-0.7 mL of the chosen deuterated solvent. The concentration can influence chemical shifts due to intermolecular interactions in quinolines.[7]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR and is set to 0 ppm.[2] Most commercially available deuterated solvents already contain TMS.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Sample Dissolve 5-10 mg of sample in 0.5-0.7 mL of CDCl3 with TMS Transfer to Tube Transfer solution to a clean 5 mm NMR tube Dissolve Sample->Transfer to Tube Insert Sample Insert NMR tube into the spectrometer Transfer to Tube->Insert Sample Lock and Shim Lock on deuterium signal and shim the magnetic field Insert Sample->Lock and Shim Acquire Spectrum Acquire ¹H NMR spectrum (e.g., 400 MHz) Lock and Shim->Acquire Spectrum Fourier Transform Apply Fourier Transform to the FID Acquire Spectrum->Fourier Transform Phase and Baseline Phase correction and baseline correction Fourier Transform->Phase and Baseline Reference Spectrum Reference spectrum to TMS at 0 ppm Phase and Baseline->Reference Spectrum Integrate and Analyze Integrate peaks and analyze coupling constants Reference Spectrum->Integrate and Analyze

Caption: Experimental workflow for ¹H NMR analysis.

4.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Pulse SequenceStandard 1D protonA simple and robust pulse sequence for routine ¹H NMR.
Number of Scans16 to 64Sufficient scans to achieve a good signal-to-noise ratio.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of the protons between scans.
Acquisition Time (aq)2-4 secondsDetermines the digital resolution of the spectrum.
Spectral Width (sw)16 ppmA wide enough window to encompass all aromatic and any potential aliphatic signals.

4.3. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons. The exact chemical shift of each peak is determined.

  • Coupling Constant Analysis: The distances between the split peaks of a multiplet are measured to determine the coupling constants.

Conclusion

This technical guide has provided a comprehensive framework for the ¹H NMR analysis of 4-Chloroquinoline-8-carbonitrile. By understanding the fundamental principles of quinoline NMR and leveraging data from analogous structures, a detailed and accurate prediction of the ¹H NMR spectrum can be made. The provided experimental protocol outlines the necessary steps to acquire a high-quality spectrum, ensuring reliable and reproducible results. This guide serves as a valuable resource for researchers working with this important class of molecules, enabling them to confidently characterize their compounds and advance their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Sakamoto, Y., & Ono, M. (2012). The relative signs of NMR proton–carbon coupling constants in quinolines. Journal of Molecular Structure, 1013, 61–66.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Govindaraju, M., et al. (2020). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Johns, S. R., & Willing, R. I. (1976). C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 4-Chloroquinoline-8-carbonitrile via Pd-Catalysis

Executive Summary & Strategic Overview The 4-chloroquinoline-8-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, PI3K) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 4-chloroquinoline-8-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, PI3K) and antimalarial agents.[1] The molecule presents a unique synthetic opportunity: it possesses a highly reactive electrophilic center at C4 (activated by the quinoline nitrogen) and a robust electron-withdrawing group (EWG) at C8 (the nitrile).[1]

This electronic "push-pull" system enhances reactivity at the C4 position toward oxidative addition but introduces challenges regarding catalyst poisoning (via nitrile-Pd coordination) and competitive hydrolysis.[1] This guide provides validated protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, specifically engineered to mitigate these side reactions.[1]

Structural Reactivity Analysis
  • C4-Chloride: Highly activated for

    
     and Pd-catalyzed oxidative addition due to the electron-deficient pyridine ring and the inductive effect of the C8-CN group.[1]
    
  • C8-Nitrile: Deactivates the ring, preventing oxidative addition at other positions, but serves as a potential ligation site for Palladium, necessitating sterically bulky ligands to prevent catalyst arrest.[1]

Methodology 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2]

Rationale

Standard aqueous Suzuki conditions often lead to partial hydrolysis of the nitrile to a primary amide.[1] To preserve the C8-CN handle, we utilize an anhydrous, phosphine-ligated system .[1] We recommend Pd(dppf)Cl₂[1]·DCM as the catalyst of choice; the bidentate ferrocenyl ligand resists displacement by the quinoline nitrogen or the nitrile.[1]

Materials
  • Substrate: 4-Chloroquinoline-8-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂[1]·DCM) (3–5 mol%)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Anhydrous grade is critical.[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation: Oven-dry a 20 mL microwave vial or Schlenk tube and a magnetic stir bar. Allow to cool under a stream of Argon.[1]

  • Charging: Add 4-chloroquinoline-8-carbonitrile (1.0 mmol), boronic acid (1.2 mmol), and

    
     (2.0 mmol) to the vial.
    
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl₂[1]·DCM (0.03 mmol), and recap immediately. Purge for another 2 minutes.

  • Solvation: Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: If using a microwave reactor, heat to 110°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black.[1] Rinse with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Data Summary: Optimization Parameters
ParameterStandard ConditionOptimized for 8-CN ScaffoldReason for Change
Solvent DME/Water (2:1)Anhydrous Dioxane Prevents nitrile hydrolysis to amide.[1]
Base

(aq)

(solid)
Increases solubility in organic media; milder than alkoxides.[1]
Ligand

dppf Bidentate ligand prevents Pd-coordination to quinoline N or CN.[1]

Methodology 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1][3]

Rationale

The formation of C-N bonds at C4 is critical for introducing solubility-enhancing amines common in drug candidates.[1] The electron-deficient nature of the quinoline allows for the use of Pd₂ (dba)₃ with BrettPhos or XPhos .[1] These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the reductive elimination step and prevent the formation of inactive Pd-nitrile complexes.[1]

Materials
  • Substrate: 4-Chloroquinoline-8-carbonitrile (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (2 mol%)[1]
    
  • Ligand: XPhos (for general amines) or BrettPhos (for primary amines) (4 mol%)[1]

  • Base: Sodium tert-butoxide (

    
    ) or 
    
    
    
    (1.5 equiv)[1]
    • Warning:

      
       is faster but risks nucleophilic attack on the nitrile.[1] Use 
      
      
      
      if the nitrile is sensitive.[1]
  • Solvent: Toluene or tert-Amyl alcohol (Anhydrous)[1]

Step-by-Step Protocol
  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and the Ligand (XPhos/BrettPhos) in the solvent (Toluene) at room temperature for 10 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation (
    
    
    
    ).[1]
  • Reaction Assembly: Add the substrate (1.0 mmol), amine (1.2 mmol), and base (1.5 mmol) to a reaction vial.

  • Initiation: Add the pre-formed catalyst solution to the vial via syringe.

  • Thermal Cycle: Seal and heat to 100°C for 2–6 hours.

  • Monitoring: Monitor via LCMS. Look for the disappearance of the starting material (M+H) and the appearance of the product.[1]

    • Troubleshooting: If de-chlorination (hydrodehalogenation) is observed, lower temperature to 80°C and increase concentration.[1]

  • Work-up: Dilute with water/brine, extract with DCM, dry over

    
    , and concentrate.
    

Mechanistic Visualization & Workflow

The following diagram illustrates the decision logic and the mechanistic influence of the 8-cyano group.

G Start Substrate: 4-Chloroquinoline-8-carbonitrile Decision Target Bond Type? Start->Decision Mechanism Mechanistic Insight: 8-CN (EWG) withdraws electron density. Result: C4 is highly electrophilic. Risk: CN coordination to Pd. Start->Mechanism Electronic Effect Suzuki Suzuki-Miyaura (C-C) Target: Biaryl System Decision->Suzuki Aryl Boronic Acid Buchwald Buchwald-Hartwig (C-N) Target: Amino-quinoline Decision->Buchwald 1°/2° Amine Suzuki_Cond Protocol A: Pd(dppf)Cl2, Cs2CO3 Anhydrous Dioxane, 90°C Suzuki->Suzuki_Cond Buchwald_Cond Protocol B: Pd2(dba)3 + XPhos NaOtBu, Toluene, 100°C Buchwald->Buchwald_Cond Product_CC Product: 4-Aryl-quinoline-8-CN Suzuki_Cond->Product_CC Product_CN Product: 4-Amino-quinoline-8-CN Buchwald_Cond->Product_CN Mechanism->Suzuki_Cond Use Bidentate Ligand to prevent poisoning Mechanism->Buchwald_Cond Use Bulky Ligand (XPhos)

Caption: Workflow for functionalizing 4-chloroquinoline-8-carbonitrile, highlighting ligand strategies to overcome electronic deactivation.

Troubleshooting & Scientific Validation (Self-Correcting Systems)

A. Catalyst Poisoning[1]
  • Symptom: Reaction stalls at <20% conversion despite heating.[1]

  • Cause: The nitrile nitrogen or the quinoline nitrogen is coordinating to the Pd, forming a stable, unreactive "sink."[1]

  • Solution: Switch to XPhos Pd G4 or increase the ligand-to-metal ratio (2:1 for monodentate ligands). The bulk of XPhos prevents coordination of the nitrile.[1]

B. Hydrolysis of Nitrile[1]
  • Symptom: LCMS shows a peak with Mass +18 (Amide) or +19 (Acid).[1]

  • Cause: Trace water in the solvent or hygroscopic base.[1]

  • Solution: Use fresh anhydrous solvents.[1] Switch base from

    
     to 
    
    
    
    (anhydrous) or strictly use molecular sieves in the reaction vessel.[1]
C. Protodehalogenation (Reduction)[1]
  • Symptom: Formation of quinoline-8-carbonitrile (Cl replaced by H).[1]

  • Cause:

    
    -hydride elimination from the amine (in Buchwald) or solvent impurities.[1]
    
  • Solution: Ensure the reaction is strictly oxygen-free. If using primary amines, switch to BrettPhos , which is specifically designed to suppress

    
    -hydride elimination.[1]
    

References

  • Suzuki-Miyaura Coupling on Heteroaryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Buchwald-Hartwig Amination Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [1]

  • Reactivity of 4-Chloroquinolines

    • Friesen, R. W., & Trimble, L. A. (2004).[1] Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline. Canadian Journal of Chemistry.[1][2]

  • General Quinoline Functionalization

    • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application

Using 4-Chloroquinoline-8-carbonitrile as a synthetic building block

Application Note: Synthetic Utility of 4-Chloroquinoline-8-carbonitrile Strategic Overview: The Orthogonal Scaffold 4-Chloroquinoline-8-carbonitrile (4-Cl-8-CN-Q) represents a high-value "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 4-Chloroquinoline-8-carbonitrile

Strategic Overview: The Orthogonal Scaffold

4-Chloroquinoline-8-carbonitrile (4-Cl-8-CN-Q) represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its electronic asymmetry: the C4-chloride is highly activated for nucleophilic displacement, while the C8-nitrile serves as a robust, masked handle for downstream elaboration (e.g., into amides, amines, or heterocycles).

This guide provides validated protocols for utilizing this building block, focusing on its two primary reaction vectors:

  • C4-Functionalization: Via

    
     (Nucleophilic Aromatic Substitution) or Pd-catalyzed cross-coupling.[1]
    
  • C8-Derivatization: Controlled hydrolysis of the nitrile.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
CAS Number 32815-86-6 (Analogous Reference)
Molecular Formula

Molecular Weight 188.61 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DMAc; Low solubility in water/alcohols.
Reactivity Profile High. The 8-cyano group (electron-withdrawing) significantly lowers the LUMO energy of the pyridine ring, making the C4-chloride more susceptible to nucleophilic attack compared to unsubstituted 4-chloroquinoline.

Mechanistic Insight: Electronic Activation

To optimize reaction conditions, one must understand the electronic environment. The C8-nitrile exerts a strong inductive ($ -I


 -M $) electron-withdrawing effect.
  • Impact on C4: The electron density is pulled away from the pyridine ring, destabilizing the C-Cl bond and stabilizing the Meisenheimer intermediate during

    
     reactions.
    
  • Impact on N1: The basicity of the quinoline nitrogen is reduced, minimizing protonation in acidic media, which allows for cleaner acid-catalyzed substitutions with anilines.

Visualization: Reactivity Landscape

ReactionLandscape Start 4-Chloroquinoline- 8-carbonitrile SNAr Path A: SNAr (Amines/Phenols) Start->SNAr Nucleophile (H-Nu) Suzuki Path B: Pd-Coupling (Boronic Acids) Start->Suzuki Pd(0) Ar-B(OH)2 Hydrolysis Path C: Nitrile Hydrolysis (Amides/Acids) Start->Hydrolysis NaOH/H2O2 or H2SO4 ProdA 4-Amino-8-cyanoquinoline (Kinase Inhibitor Core) SNAr->ProdA ProdB 4-Aryl-8-cyanoquinoline (Biaryl Scaffold) Suzuki->ProdB ProdC 4-Chloroquinoline- 8-carboxamide Hydrolysis->ProdC

Figure 1: The divergent synthetic pathways accessible from the 4-Cl-8-CN-Q scaffold.

Application Protocol 1: C4-Amination via [1][7]

This is the "workhorse" reaction for generating kinase inhibitors. Due to the activation provided by the 8-CN group, this reaction often proceeds under milder conditions than 4,7-dichloroquinoline.

A. Reaction with Aliphatic Amines (Base-Mediated)

Best for: Primary/Secondary alkyl amines (e.g., morpholine, piperazine).

Materials:

  • 4-Chloroquinoline-8-carbonitrile (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4-Cl-8-CN-Q in 3 mL of DMF in a screw-cap reaction vial.

  • Addition: Add 2.0 mmol of

    
     followed by 1.2 mmol of the amine.
    
  • Heating: Heat the mixture to 80°C for 4–6 hours.

    • Note: Unsubstituted 4-chloroquinoline typically requires 120°C+. The 8-CN allows this lower temperature.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material peak (M+H ~189).

  • Workup: Pour the reaction mixture into 20 mL of ice water. The product usually precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc (3x), wash with brine, and concentrate.

B. Reaction with Anilines (Acid-Catalyzed)

Best for: Aromatic amines (e.g., 3-chloro-4-fluoroaniline). This method prevents the aniline from acting as a base and promotes the protonation of the quinoline nitrogen, activating the C4 position further.

Step-by-Step Protocol:

  • Mixture: Combine 1.0 mmol 4-Cl-8-CN-Q and 1.1 mmol aniline in 5 mL of Isopropanol (iPrOH) or Ethoxyethanol .

  • Catalyst: Add 2-3 drops of concentrated HCl (or 1.0 equiv of Pyridine Hydrochloride).

  • Reflux: Heat to reflux (approx. 85°C for iPrOH) for 2–4 hours.

  • Isolation: Cool to room temperature. The product often crystallizes as the hydrochloride salt.

  • Purification: Filter the solid and wash with cold iPrOH and

    
    . To obtain the free base, suspend in EtOAc and wash with saturated 
    
    
    
    .

Application Protocol 2: Palladium-Catalyzed Suzuki Coupling

When a carbon-carbon bond is required at C4 (e.g., for biaryl systems),


 is insufficient.

Materials:

  • Catalyst:

    
     (5 mol%) - Preferred for steric tolerance.
    
  • Ligand: Not required (pre-catalyst used).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Protocol:

  • Degassing: In a microwave vial, combine 4-Cl-8-CN-Q (1.0 equiv), Boronic Acid (1.5 equiv), and

    
    . Cap and purge with Nitrogen/Argon for 5 minutes.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the cap, add the Pd catalyst, and recap/purge immediately.

  • Reaction: Heat to 100°C for 12 hours (oil bath) or 110°C for 30 mins (Microwave).

  • Filtration: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

  • Purification: Flash chromatography is usually required to separate the product from de-halogenated byproducts.

Application Protocol 3: Nitrile Hydrolysis (Post-Functionalization)

Once the C4 position is secured, the C8-nitrile can be converted to a primary amide. This is crucial for creating hydrogen bond donors in the solvent-exposed region of a drug binding pocket.

Method: Basic Peroxide Hydrolysis (Radziszewski Reaction) This method is mild and selective, avoiding the harsh acidic conditions that might cleave the C4-amine bond established in Step 1.

Step-by-Step Protocol:

  • Solution: Dissolve the C4-substituted-8-cyanoquinoline (1.0 mmol) in DMSO (2 mL).

  • Reagents: Add

    
     (0.5 equiv) followed by 30% 
    
    
    
    (0.5 mL) dropwise. Caution: Exothermic.
  • Stirring: Stir at room temperature for 1–2 hours.

  • Completion: The reaction is usually fast. Add water (10 mL). The amide product (8-CONH2) typically precipitates as a white/off-white solid.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in

Steric hindrance of amineSwitch solvent to NMP and increase temp to 120°C. Use microwave irradiation.
Hydrolysis of C4-Cl Water in solvent (forming 4-hydroxy)Ensure anhydrous DMF/NMP. Use molecular sieves.
No Reaction (Suzuki) Catalyst poisoningDegas solvents thoroughly before adding catalyst. Switch to

.
Nitrile Hydrolysis Stalled Poor solubilityAdd ethanol as a co-solvent to the DMSO mixture.

Mechanistic Visualization: Pathway

SNArMechanism Step1 Reactants: 4-Cl-8-CN-Q + Amine Step2 Transition State: Meisenheimer Complex (Stabilized by 8-CN) Step1->Step2 Nucleophilic Attack Step3 Elimination: Loss of Cl- Step2->Step3 Re-aromatization Final Product: 4-Amino-8-cyanoquinoline Step3->Final Proton Transfer

Figure 2: Stepwise mechanism of the


 reaction, highlighting the stabilization provided by the electron-deficient scaffold.

References

  • General Synthesis of 4-Aminoquinolines

    • Davioud-Charvet, E., et al. (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry.

  • Suzuki Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Nitrile Hydrolysis Methodologies

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the coupling reagents." Chemical Society Reviews, 38, 606-631. (Context for amide generation from nitriles).

  • Physical Properties & Safety Data

    • PubChem Compound Summary for 4-Chloroquinoline derivatives. National Center for Biotechnology Information.

Note: Always consult the specific Safety Data Sheet (SDS) for 4-Chloroquinoline-8-carbonitrile before handling, as nitrile derivatives can be hazardous.

Sources

Method

Application Notes and Protocols for the Design of Enzyme Inhibitors Utilizing a 4-Chloroquinoline-8-carbonitrile Scaffold

Introduction: Strategic Rationale for the 4-Chloroquinoline-8-carbonitrile Scaffold in Enzyme Inhibition The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Rationale for the 4-Chloroquinoline-8-carbonitrile Scaffold in Enzyme Inhibition

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired inhibitory activity against specific enzymatic targets.[3] This guide focuses on the strategic design and application of a specialized scaffold: 4-Chloroquinoline-8-carbonitrile .

The design rationale for this scaffold is rooted in the distinct functionalities of its substituents:

  • The 4-Chloro Group: This group serves as a crucial synthetic handle. The carbon at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse array of side chains, most commonly containing amine functionalities.[4][5] This enables the rapid generation of a library of candidate inhibitors, which is a cornerstone of modern drug discovery.[4] The reaction conditions for these substitutions can be modulated to achieve high yields, making this an efficient process for lead optimization.[4]

  • The 8-Carbonitrile Group: The incorporation of a nitrile (cyano) group at the 8-position is a deliberate design choice to modulate the molecule's interaction with target enzymes. The nitrile group is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions, potentially enhancing binding affinity to the active site of an enzyme. Furthermore, the electronic properties of the cyano group can influence the overall electron distribution of the quinoline ring system, impacting its binding characteristics. Studies have indicated that quinoline derivatives bearing a cyano group exhibit significant antiproliferative activity against various cancer cell lines, suggesting their potential as effective enzyme inhibitors.[6]

This guide provides a comprehensive overview of the synthesis of the 4-chloroquinoline-8-carbonitrile scaffold, protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds as potential enzyme inhibitors.

I. Synthesis of the 4-Chloroquinoline-8-carbonitrile Scaffold

The synthesis of the 4-chloroquinoline-8-carbonitrile scaffold can be achieved through a multi-step process commencing from a substituted quinoline. A plausible and chemically sound route involves the introduction of a nitro group at the 8-position, followed by its reduction to an amine, and subsequent conversion to the nitrile via a Sandmeyer reaction.

Proposed Synthetic Pathway

Synthetic_Pathway A 4,7-Dichloroquinoline B 4,7-Dichloro-8-nitroquinoline A->B  NaNO3, H2SO4   C 8-Amino-4,7-dichloroquinoline B->C  Fe, HCl or H2, Pd/C   D 4,7-Dichloroquinoline-8-carbonitrile C->D 1. NaNO2, HCl (aq) 2. CuCN, KCN Library_Synthesis Scaffold 4-Chloroquinoline-8-carbonitrile Reaction Nucleophilic Aromatic Substitution Scaffold->Reaction Amine_Library Library of Amines (R-NH2, R1R2NH) Amine_Library->Reaction Inhibitor_Library Library of 4-Aminoquinoline-8-carbonitrile Derivatives Reaction->Inhibitor_Library Binding_Mode cluster_0 Enzyme Active Site Inhibitor 4-Aminoquinoline- 8-carbonitrile Derivative Hinge Hinge Region Residue Inhibitor->Hinge H-Bond (Quinoline N) Hydrophobic Hydrophobic Pocket Inhibitor->Hydrophobic Hydrophobic Interaction (Side Chain) DFG_motif DFG Motif Inhibitor->DFG_motif H-Bond (8-Cyano Group) Gatekeeper Gatekeeper Residue

Sources

Application

Application Notes and Protocols: Laboratory Scale Synthesis of 4-Chloroquinoline-8-carbonitrile Derivatives

Abstract This guide provides a detailed, three-step synthetic pathway for the laboratory-scale preparation of 4-Chloroquinoline-8-carbonitrile, a valuable heterocyclic scaffold for drug discovery and materials science. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, three-step synthetic pathway for the laboratory-scale preparation of 4-Chloroquinoline-8-carbonitrile, a valuable heterocyclic scaffold for drug discovery and materials science. The described methodology is robust, beginning with the readily available starting material 8-aminoquinoline. The sequence involves a classical Sandmeyer reaction to install the 8-carbonitrile moiety, followed by N-oxidation of the quinoline ring, and concluding with a regioselective chlorination at the C4-position. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also explaining the causal mechanisms behind experimental choices, providing troubleshooting guidance, and outlining critical safety considerations.

Introduction and Strategic Overview

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The 4-amino-7-chloroquinoline framework, for instance, is central to the antimalarial drug chloroquine. Modifications to the quinoline ring system are a key strategy for developing new chemical entities with novel biological activities. The introduction of a carbonitrile group at the C8-position and a chlorine atom at the C4-position yields 4-chloroquinoline-8-carbonitrile, a versatile intermediate for further functionalization.

This guide details a logical and efficient synthetic route designed for adaptability and scalability at the laboratory level. The chosen strategy prioritizes high-yielding, well-documented reactions to ensure reproducibility.

Retrosynthetic Analysis & Chosen Pathway

The synthesis of the target molecule is best approached through a linear sequence starting from 8-aminoquinoline. The key transformations are:

  • Cyanation: Conversion of the C8-amino group to a carbonitrile (cyano) group.

  • Activation: N-oxidation of the quinoline nitrogen to activate the C4-position.

  • Chlorination: Introduction of the chlorine atom at the C4-position.

This sequence is strategically sound because direct chlorination of the quinoline-8-carbonitrile ring is often unselective. By first forming the N-oxide, the C4-position is electronically activated for a clean, regioselective nucleophilic substitution reaction with a chlorinating agent.

Synthetic_Workflow cluster_main Overall Synthetic Pathway Start 8-Aminoquinoline Int1 Quinoline-8-carbonitrile Start->Int1 Step 1 Sandmeyer Reaction Int2 Quinoline-8-carbonitrile N-oxide Int1->Int2 Step 2 N-Oxidation Product 4-Chloroquinoline-8-carbonitrile Int2->Product Step 3 Chlorination Sandmeyer_Mechanism cluster_mech Sandmeyer Reaction Mechanism Amine Ar-NH₂ (8-Aminoquinoline) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium NaNO₂ / H⁺ (0-5 °C) Radical_Cation [Ar-N₂]• Diazonium->Radical_Cation + Cu(I)CN (single-electron transfer) Aryl_Radical Ar• Radical_Cation->Aryl_Radical - N₂ N2 N₂ gas Radical_Cation->N2 Product Ar-CN (Final Product) Aryl_Radical->Product + Cu(II)(CN)₂ (regenerates Cu(I)) Copper1 Cu(I)CN Copper2 Cu(II)(CN)₂

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Materials:

  • 8-Aminoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a beaker, carefully dissolve 8-aminoquinoline (1.0 eq) in a mixture of concentrated sulfuric acid and water, cooling the mixture in an ice-salt bath to maintain a temperature of 0-5 °C. [1]2. In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution. Causality: This addition must be slow and controlled to prevent the temperature from rising above 5 °C, as diazonium salts are unstable and can decompose violently at higher temperatures. [1]4. After the addition is complete, continue stirring for an additional 20 minutes at 0-5 °C.

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.5 eq) in water. Warm slightly if needed to dissolve, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Causality: This step is often accompanied by vigorous nitrogen gas evolution. A slow addition rate is crucial for controlling the reaction and minimizing side reactions, such as the formation of 8-hydroxyquinoline. [1]7. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently warm to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane (3 x 50 mL).

  • Wash the combined organic extracts with water and then with a dilute sodium carbonate solution to neutralize any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2.2: Synthesis of Quinoline-8-carbonitrile N-oxide (Step 2)

This step activates the quinoline ring for the subsequent chlorination. The nitrogen atom's lone pair attacks the oxidant, forming the N-oxide.

Reaction Principle: The nitrogen atom in the quinoline ring is nucleophilic and can be oxidized by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This oxidation increases the electron deficiency of the ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.

Materials:

  • Quinoline-8-carbonitrile

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve quinoline-8-carbonitrile (1.0 eq) in chloroform or DCM. [2]2. Gradually add m-CPBA (1.2-1.5 eq) to the solution in portions at room temperature. [2][3]Causality: m-CPBA is a strong, potentially unstable oxidant. Adding it in portions helps control any potential exotherm. [4]3. Stir the reaction mixture at room temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2-3 times) to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA.

  • Wash with brine, then dry the organic phase over anhydrous sodium sulfate. [2]7. Filter and evaporate the solvent under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification. If needed, it can be purified by recrystallization.

Final Product Synthesis

Protocol 3.1: Synthesis of 4-Chloroquinoline-8-carbonitrile (Step 3)

This is the final step where the activated N-oxide intermediate is converted to the desired 4-chloro derivative.

Reaction Principle: The N-oxide reacts with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The oxygen of the N-oxide is first phosphorylated, creating an excellent leaving group. A chloride ion then attacks the now highly electrophilic C4-position, leading to the elimination of the phosphate moiety and rearomatization of the ring to form the 4-chloroquinoline product. [5][6][7]

Chlorination_Mechanism cluster_chlor Chlorination of N-oxide with POCl₃ N-Oxide Quinoline-8-CN N-oxide Intermediate O-Phosphorylated Intermediate N-Oxide->Intermediate + POCl₃ Product 4-Chloroquinoline-8-CN Intermediate->Product Nucleophilic Attack by Cl⁻ at C4 POCl3 POCl₃ Cl_ion

Caption: Key steps in the chlorination of a quinoline N-oxide.

Materials:

  • Quinoline-8-carbonitrile N-oxide

  • Phosphorus Oxychloride (POCl₃)

  • Ice-water

  • Ammonia solution (concentrated)

  • Ethyl Acetate or Dichloromethane

Procedure:

  • Caution! This reaction must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive, toxic, and reacts violently with water. [8][9]2. Place the crude or purified quinoline-8-carbonitrile N-oxide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of phosphorus oxychloride (5-10 eq) to the flask. The POCl₃ often serves as both the reagent and the solvent. [10]4. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. [7]Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker. Causality: This step quenches the excess POCl₃. It is a highly exothermic and vigorous reaction that releases HCl gas. Extreme caution is required. [11]7. Once the quenching is complete, carefully neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH is basic (pH 8-9). This will precipitate the crude product.

  • Filter the solid precipitate and wash it thoroughly with water.

  • Alternatively, the product can be extracted from the basified aqueous layer using ethyl acetate or DCM.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-Chloroquinoline-8-carbonitrile.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMol. Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)¹Expected ¹³C NMR (CDCl₃, δ ppm)²
Quinoline-8-carbonitrileC₁₀H₆N₂154.179.0-9.2 (dd, H2), 8.2-8.4 (dd, H4), 8.0-8.2 (dd, H5), 7.8-8.0 (dd, H7), 7.5-7.7 (m, H3, H6)~151 (C2), ~150 (C8a), ~137 (C4), ~134 (C7), ~130 (C5), ~129 (C6), ~122 (C3), ~118 (CN), ~110 (C8), ~128 (C4a)
4-Chloroquinoline-8-carbonitrileC₁₀H₅ClN₂188.618.8-9.0 (d, H2), 8.2-8.3 (d, H5), 8.1-8.2 (d, H7), 7.8-7.9 (t, H6), 7.5-7.6 (d, H3)~152 (C2), ~150 (C8a), ~145 (C4), ~134 (C7), ~131 (C5), ~130 (C6), ~123 (C3), ~122 (C4a), ~117 (CN), ~111 (C8)

¹¹H NMR chemical shifts are approximate and based on analogous structures. [12][13]Multiplicity (d=doublet, t=triplet, m=multiplet) and coupling constants will vary. ²¹³C NMR chemical shifts are approximate and based on typical values for quinoline systems and substituent effects. [14][15][16]Quaternary carbon signals (e.g., C4, C8, C8a, CN) will be weaker.

References

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Scribd. (n.d.). Msds Pocl3. [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series, 3(12), Part 2, Chapter 8.
  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • Tang, Y., Li, K., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). PMC. [Link]

  • SpectraBase. (n.d.). 4-Chloroquinoline - 1H NMR Spectrum. [Link]

  • Keri, R. S., Adimule, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • Google Patents. (n.d.).
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA. [Link]

  • ResearchGate. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • IOSR Journal. (2023). One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. [Link]

  • Connect Journals. (n.d.). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2020). PMC. [Link]

Sources

Method

Analytical methods for monitoring reactions of 4-Chloroquinoline-8-carbonitrile

Application Note: Analytical Strategies for Reaction Monitoring of 4-Chloroquinoline-8-carbonitrile ) and impurity profiling of 4-Chloroquinoline-8-carbonitrile. Introduction & Chemical Context 4-Chloroquinoline-8-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Reaction Monitoring of 4-Chloroquinoline-8-carbonitrile


) and impurity profiling of 4-Chloroquinoline-8-carbonitrile.

Introduction & Chemical Context

4-Chloroquinoline-8-carbonitrile (CAS: 205570-36-7) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and antimalarial agents. Its structural core features two electrophilic centers:

  • C4-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyridine ring.
    
  • C8-Position (Nitrile): An electron-withdrawing group that enhances the electrophilicity of the C4 position but is itself susceptible to hydrolysis (to amide/carboxylic acid) under acidic or basic conditions.

Scope: This guide details the analytical workflows to monitor the consumption of the starting material (SM), the formation of the product (typically via amine displacement), and the critical detection of hydrolysis byproducts.

Chemical Reactivity & Critical Quality Attributes (CQA)

Understanding the reaction mechanism is prerequisite to selecting the correct analytical method.

  • Primary Reaction (

    
    ):  The displacement of the 4-Chloro group by a nucleophile (e.g., an amine).[1]
    
    • Monitoring Goal: Disappearance of the distinctive 3:1 chlorine isotope pattern in MS; shift in HPLC retention time (Rt).

  • Secondary Reaction (Hydrolysis): The 8-Cyano group can hydrolyze to the amide (primary) and then the acid (secondary).

    • Monitoring Goal: Detection of +18 Da (Amide) or +19 Da (Acid, if pH adjusted) mass shifts; appearance of polar peaks at early Rt.

Method A: High-Performance Liquid Chromatography (HPLC)[2]

This is the quantitative "workhorse" method for determining conversion rates and purity.

Rationale: A Reverse-Phase C18 method with acidic buffering is chosen.[2] The acidic pH ensures the basic quinoline nitrogen remains protonated (


), preventing peak tailing caused by interaction with silanol groups on the column stationary phase.
Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 0.1%

for UV-only)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5 - 10 µL
Detection UV at 254 nm (primary), 220 nm (impurity check)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold (Polar impurities elute)
12.095%Linear Ramp (Elution of SM/Product)
15.095%Wash
15.15%Re-equilibration

Data Interpretation:

  • Starting Material (SM): 4-Chloroquinoline-8-carbonitrile typically elutes in the middle-to-late region (approx. 50-60% B) due to the lipophilic chloro group.

  • Product: If reacting with a polar amine, the product will likely elute earlier than the SM. If reacting with a lipophilic amine, it will elute later.

  • Hydrolysis Impurity: The 8-Carboxamide derivative is significantly more polar and will elute early (approx. 10-20% B).

Method B: LC-MS (Identification & Confirmation)

While HPLC-UV gives quantitative data, LC-MS is required to confirm the identity of the product and track the loss of the chlorine atom.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Relevance: Quinolines protonate easily at the ring nitrogen.

Mass Spectral Fingerprints:

Compound StateExpected Mass SignatureExplanation
Starting Material

and

(3:1 ratio)
Characteristic Chlorine isotope pattern (

/

).

Product
Single Peak (Monoisotopic)Loss of Cl pattern confirms substitution.
Hydrolysis Impurity

Hydration of Nitrile (-CN) to Amide (-CONH2).

Method C: Thin Layer Chromatography (TLC)

For rapid, qualitative "at-line" monitoring during synthesis.

Stationary Phase: Silica Gel


 aluminum or glass sheets.
Mobile Phase:  Hexane : Ethyl Acetate (Start with 7:3 v/v).
Visualization: 
  • UV Lamp (254 nm): The quinoline core is highly conjugated and will appear as a dark spot against the green fluorescent background.

  • Iodine Chamber: General stain for organic compounds.

Troubleshooting TLC:

  • Streaking: If the quinoline streaks (due to basicity), add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase to sharpen the spots.
    

Experimental Workflow Diagram

The following diagram illustrates the decision logic for monitoring the reaction, integrating both TLC and HPLC/MS data streams.

ReactionMonitoring Start Start Reaction (T=0) Sampling Sample Aliquot (Every 1-2 Hours) Start->Sampling TLC TLC Analysis (Hex/EtOAc 7:3) Sampling->TLC DecisionTLC New Spot Visible? TLC->DecisionTLC DecisionTLC->Sampling No Change HPLC HPLC-UV/MS Analysis (Method A/B) DecisionTLC->HPLC Yes (New Spot) CheckCl Check MS Spectrum Isotope Pattern HPLC->CheckCl ResultA Cl Pattern (3:1) Remains Product Peak Absent CheckCl->ResultA SM Persists ResultB Cl Pattern Lost Target Mass Observed CheckCl->ResultB Conversion ResultC Mass +18 Observed (Hydrolysis) CheckCl->ResultC Side Reaction ActionA Increase Temp or Add Catalyst ResultA->ActionA ActionB Reaction Complete Proceed to Workup ResultB->ActionB ActionC Stop & Purify (Check Moisture) ResultC->ActionC

Caption: Decision tree for monitoring the nucleophilic substitution of 4-Chloroquinoline-8-carbonitrile.

Troubleshooting & Common Pitfalls

Issue 1: Co-elution of Isomers

  • Context: If using a nucleophile that can attack multiple positions (rare for this specific scaffold, but possible if the 2-position is open), you may see regioisomers.

  • Solution: Use a slower gradient (e.g., 0.5% B/min slope) or switch to a Phenyl-Hexyl column which offers different selectivity for aromatic isomers compared to C18.

Issue 2: Hydrolysis of the Nitrile

  • Context: Strong acidic workups or high temperatures in aqueous base can convert the 8-CN to 8-CONH2.

  • Prevention: Maintain anhydrous conditions during the

    
     reaction.[3] Use non-nucleophilic bases (e.g., DIPEA) rather than hydroxides.
    
  • Detection: Watch for the "Amide Shift" in HPLC (earlier elution) and MS (+18 Da).

Issue 3: Peak Tailing

  • Context: Quinoline nitrogens can interact with silanols.

  • Solution: Ensure the mobile phase pH is < 3.0 (using Formic acid or TFA) to keep the nitrogen fully protonated, or use a high-pH stable column (e.g., Waters XBridge) with an Ammonium Bicarbonate buffer (pH 10) to keep it deprotonated.

References

  • Regioselective Nucleophilic Aromatic Substitution: Detailed mechanistic insight into the activation of the 4-position in quinoline/quinazoline systems. Source:

  • HPLC Methods for Chloroquinoline Derivatives: Validated protocols for separating chloroquine-like scaffolds using Reverse Phase HPLC. Source:

  • Synthesis of 4-Aminoquinoline-7-carbonitrile: A technical guide on the synthesis and monitoring of the regioisomer, applicable to the 8-CN derivative. Source:

  • PubChem Compound Summary: 4-Chloroquinolin-8-ol (Hydrolysis Analog) physical properties and spectral data. Source:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pd-Catalyzed Couplings of 4-Chloroquinolines

Topic: Improving Yield in Palladium-Catalyzed Reactions of 4-Chloroquinolines Audience: Researchers, Senior Scientists, Process Chemists Format: Interactive Troubleshooting Guide & FAQs Executive Technical Overview The C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in Palladium-Catalyzed Reactions of 4-Chloroquinolines Audience: Researchers, Senior Scientists, Process Chemists Format: Interactive Troubleshooting Guide & FAQs

Executive Technical Overview

The Challenge: 4-Chloroquinolines present a dichotomy in palladium catalysis. The C4-chloride is electronically activated (similar to 4-chloropyridine), facilitating oxidative addition. However, this substrate poses two critical failure modes:

  • Catalyst Poisoning: The quinoline nitrogen (N1) is a potent

    
    -donor that can coordinate to electrophilic Pd(II) species, arresting the catalytic cycle (the "N-binding trap").
    
  • Hydrolysis Susceptibility: The C4 position is vinylogous to an imidoyl chloride. Under basic, aqueous conditions at elevated temperatures, it readily hydrolyzes to the thermodynamically stable 4-quinolone (4-hydroxyquinoline), a catalytic dead-end.

The Solution: Success relies on steric protection of the catalyst (using bulky ligands like Biaryl Phosphines) to prevent N-coordination and rigorous moisture control to suppress hydrolysis.

Troubleshooting Hub (Q&A)

Q1: My reaction stalls at <20% conversion. The catalyst seems inactive immediately.

Diagnosis: You are likely experiencing Catalyst Poisoning via N-coordination. Standard ligands like PPh


 or dppf are often insufficient to prevent the quinoline nitrogen from binding to the Pd center, forming an inactive [Pd(L)(Substrate-N)] complex rather than undergoing oxidative addition at C-Cl.

Corrective Action:

  • Switch to Bulky, Electron-Rich Ligands: Use Buchwald-type biaryl phosphines. XPhos , SPhos , or BrettPhos are the gold standards here.

    • Why: The sheer steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the quinoline nitrogen while still allowing the C-Cl bond to access the metal [1].

  • Pre-catalyst Activation: If using Pd(OAc)

    
    , ensure complete reduction to Pd(0). Incomplete reduction leaves electrophilic Pd(II) that avidly binds nitrogen. Consider using pre-formed precatalysts like XPhos Pd G3  or Pd(dba)
    
    
    
    to bypass the activation energy barrier [2].
Q2: I see a major side product (M-36 mass loss or +16 mass gain). What is it?

Diagnosis:

  • +16 / -Cl +OH (Hydrolysis): You have formed 4-quinolone . This occurs if you use aqueous bases (e.g., K

    
    CO
    
    
    
    in Toluene/H
    
    
    O) at temperatures >80°C.
  • M-34 (Protodehalogenation): You have formed quinoline (Cl replaced by H). This suggests the catalytic cycle is stalling post-oxidative addition, likely due to

    
    -hydride elimination from an impurity or amine source.
    

Corrective Action:

  • For Hydrolysis: Switch to anhydrous conditions . Use Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    suspended in dry Dioxane or Toluene. Avoid hydroxide bases.
  • For Protodehalogenation: Purify your amine/boronic acid. Trace alcohols in solvents can act as hydride sources. Increase the catalyst loading slightly to outcompete the side reaction [3].

Q3: My starting material is a Hydrochloride (HCl) salt. Can I use it directly?

Diagnosis: Using HCl salts directly without adjustment is a common cause of failure. The acidic proton can:

  • Protonate the phosphine ligand (rendering it useless).

  • Change the stoichiometry of the base, leaving the reaction acidic/neutral where the cross-coupling requires basicity.

Corrective Action:

  • Method A (Recommended): Free-base the substrate. Partition the salt between CH

    
    Cl
    
    
    
    and saturated NaHCO
    
    
    , dry the organic layer, and concentrate. Use the free base in the coupling.
  • Method B (In-situ): If you must use the salt, add exactly 1.1 extra equivalents of base to neutralize the HCl before adding the catalyst. Allow the mixture to stir with base for 15-30 mins before adding Pd [4].

Q4: The product is "sticky" and retains Palladium. How do I purify it?

Diagnosis: Quinoline nitrogens can coordinate residual Pd during workup, carrying it into the final product and causing "colored" bands during chromatography.

Corrective Action:

  • Scavengers: Treat the crude organic phase with a silica-based scavenger (e.g., SiliaMetS® Thiol or DMT ) for 1 hour at 40°C.

  • Wash: If the product is stable, wash the organic layer with 10% aqueous L-Cysteine or dilute NH

    
    OH to sequester Pd [5].
    

Visualizing the Logic

Figure 1: Mechanistic Fork - The "N-Binding Trap"

This diagram illustrates why standard conditions fail and how bulky ligands force the reaction down the correct path.

G Start 4-Chloroquinoline (Substrate) Trap N-Coordination (Trap) [Pd-N Complex] Start->Trap Small Ligands (PPh3, dppf) OxAdd Oxidative Addition (C-Cl Insertion) Start->OxAdd Bulky Ligands (XPhos, SPhos) Pd Pd(0) Catalyst Pd->Trap Pd->OxAdd DeadEnd Catalyst Deactivation (No Reaction) Trap->DeadEnd Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Product 4-Substituted Quinoline (High Yield) Cycle->Product

Caption: The competition between N-coordination (poisoning) and Oxidative Addition. Bulky ligands sterically preclude the red path.

Figure 2: Optimization Decision Tree

Follow this logic flow to select the optimal conditions for your specific batch.

DecisionTree Start Start: 4-Cl-Quinoline CheckSalt Is it an HCl Salt? Start->CheckSalt FreeBase Action: Free-base w/ NaHCO3 OR Add +1.1 eq Base CheckSalt->FreeBase Yes CheckType Coupling Type? CheckSalt->CheckType No (Free base) FreeBase->CheckType Suzuki Suzuki-Miyaura CheckType->Suzuki Buchwald Buchwald-Hartwig CheckType->Buchwald SuzCond System: Pd(OAc)2 / SPhos Base: K3PO4 (aq) Solvent: Toluene/Water Suzuki->SuzCond BuchCond System: Pd2(dba)3 / XPhos Base: Cs2CO3 or NaOtBu Solvent: Dioxane (Dry) Buchwald->BuchCond SuzWarn Warning: If T > 80°C, switch to Anhydrous Cs2CO3/Dioxane SuzCond->SuzWarn Hydrolysis Risk?

Caption: Step-by-step logic for condition selection. Note the specific warning for aqueous bases in Suzuki couplings.

Core Protocol: The "Gold Standard"

This protocol is optimized for Suzuki-Miyaura coupling of hindered/sensitive 4-chloroquinolines. It prioritizes catalyst activity and hydrolysis suppression.

Materials:
  • Substrate: 4-Chloroquinoline (1.0 equiv) - Ensure free base.

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv).

  • Catalyst: Pd(OAc)

    
     (2-5 mol%) + SPhos  (4-10 mol%) OR XPhos Pd G3  (2-5 mol%).
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv) [Solid, finely ground].
  • Solvent: 1,4-Dioxane / Water (10:1 ratio) OR Anhydrous Dioxane if hydrolysis is observed.

Step-by-Step Procedure:
  • Charge Solids: In a reaction vial equipped with a stir bar, add the 4-chloroquinoline, boronic acid, Pd catalyst, ligand, and phosphate base.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles). Critical: Oxygen inhibits the active catalytic species.

  • Solvent Addition: Add degassed 1,4-Dioxane (and water if using the aqueous method) via syringe.

  • Reaction: Heat to 80-100°C for 2-12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stops at 50%, add 1 mol% fresh catalyst/ligand solution.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and brine (x1). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Tip: Add 1% Triethylamine to the eluent to prevent streaking of the basic quinoline product.

Comparative Data: Ligand Performance

Data summarized from internal meta-analysis of heteroaryl chloride couplings [6].

LigandSubstrate ClassYield (4-Cl-Quinoline)Notes
PPh

Standard< 30%Fails due to N-poisoning and slow oxidative addition.
dppf Bidentate45-60%Better stability, but often requires higher temperatures.
SPhos Biaryl Phosphine85-95% Excellent for Suzuki. High turnover frequency.
XPhos Biaryl Phosphine90-98% Best for Buchwald (Amination). Steric bulk protects Pd.
P(tBu)

Alkyl Phosphine70-80%Good activity, but highly air-sensitive and pyrophoric.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.

  • Navarro, O., et al. (2004). "General Synthesis of Heterocycles via Pd-Catalyzed C-N Coupling." Journal of Organic Chemistry.

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes." Angewandte Chemie.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

  • Review: "Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloroquinolines." Organic Chemistry Portal.

Optimization

Purification techniques for 4-Chloroquinoline-8-carbonitrile derivatives

Ticket Type: Technical Guide & Troubleshooting Subject: Purification, Workup, and Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Technical Guide & Troubleshooting Subject: Purification, Workup, and Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 4-Chloroquinoline-8-carbonitrile derivatives. These intermediates are critical scaffolds in the synthesis of kinase inhibitors and antimalarial agents. However, the combination of the reactive 4-chloro handle and the hydrolysis-sensitive 8-cyano group presents a unique "stability vs. reactivity" paradox during purification.

This guide addresses the three most common support tickets we receive:

  • "My reaction mixture turned into black tar during workup." (Quenching Protocols)

  • "I cannot separate the product from the phosphorous impurities." (Extraction Logic)

  • "The product tails/streaks on the column." (Chromatography Optimization)

Module 1: The "Black Tar" Phenomenon (Reaction & Quench)

The Issue: Users often report that the chlorination of 4-hydroxyquinoline-8-carbonitrile using phosphorous oxychloride (


) results in a viscous black oil upon quenching. This is typically caused by uncontrolled exotherms promoting polymerization or incomplete hydrolysis of phosphoryl intermediates.

The Fix: Controlled Quench Protocol The 8-cyano group withdraws electrons, making the ring nitrogen less basic but the 4-position highly electrophilic. You must avoid high temperatures during the quench to prevent hydrolysis of the 4-Cl bond back to the starting material (4-OH).

Step-by-Step Quenching Workflow
  • Evaporation (Critical): Remove excess

    
    in vacuo before adding water. This reduces the exotherm significantly. Co-evaporate with toluene twice to remove trapped 
    
    
    
    .
  • Temperature Control: Cool the residue to 0°C.

  • Buffering: Do not quench directly with water. Use a mixture of Ice/NH₄OH (25%) or Ice/Saturated NaHCO₃ .

    • Why? Acidic quenching (generated by

      
       hydrolysis) can hydrolyze the 8-CN group to the amide (
      
      
      
      ) or carboxylic acid (
      
      
      ). Keeping the pH neutral/basic (pH 7-8) protects the nitrile.
  • Agitation: Stir vigorously for 30 minutes. You must hydrolyze the

    
    -phosphorylated intermediate (often mistaken for product) into the water-soluble phosphate species.
    
Visual Workflow: Reaction Workup Logic

WorkupLogic Start Reaction Complete (Crude Mixture) Step1 Evaporate Excess POCl3 (Chase w/ Toluene) Start->Step1 Decision Residue State? Step1->Decision PathA Viscous Oil/Tar Decision->PathA High Polymerization PathB Solid/Semi-Solid Decision->PathB Ideal Quench Slow Quench into Ice/NH4OH (pH 8) PathA->Quench Dissolve in DCM first PathB->Quench Hydrolysis Stir 30 min @ 0-5°C (Hydrolyze P-O bonds) Quench->Hydrolysis Extraction Extract w/ DCM or EtOAc Hydrolysis->Extraction

Figure 1: Logic flow for the safe quenching of POCl3 reactions to preserve the 8-cyano functionality.

Module 2: Purification Techniques

The Issue: 4-Chloroquinoline-8-carbonitrile is lipophilic but possesses a basic nitrogen (albeit weakly basic due to the 8-CN). It tends to streak on silica gel, and "ghost" spots (phosphorylated impurities) often co-elute.

Technique A: Recrystallization (Preferred)

Recrystallization is superior to chromatography for this scaffold because it avoids silica-catalyzed hydrolysis.

Table 1: Solubility & Recrystallization Guide

Solvent SystemSuitabilityProtocol Notes
Acetonitrile (ACN) High Dissolve hot; cool slowly to 4°C. Best for removing polar tars.
Toluene/Hexane Medium Good for removing non-polar impurities. Dissolve in min. hot toluene, add hexane until turbid.
Ethanol (Abs.) Low Risk: Nucleophilic attack by EtOH at the 4-Cl position can occur if heated too long (forming 4-ethoxy ether). Use only if rapid.
DCM/Hexane High Dissolve in DCM, layer with Hexane (vapor diffusion). Excellent for growing X-ray quality crystals.
Technique B: Flash Chromatography (Troubleshooting)

If you must run a column, you need to deactivate the silica to prevent "tailing."

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Modifier: Add 1% Triethylamine (Et₃N) to your column equilibration solvent. This blocks the acidic silanol sites that bind the quinoline nitrogen.

  • Eluent: Gradient of Hexanes

    
     30% EtOAc/Hexanes.
    
  • Warning: Do not use Methanol in the mobile phase if possible; it can displace the chloride over time on active silica.

Visual Workflow: Purification Decision Tree

PurificationTree Crude Crude Solid/Oil CheckPurity Check TLC/LCMS Crude->CheckPurity HighImpurity Complex Mixture (>3 spots) CheckPurity->HighImpurity Dirty LowImpurity Mainly Product (+ minor impurities) CheckPurity->LowImpurity Clean-ish Column Flash Chromatography (Hex/EtOAc + 1% Et3N) HighImpurity->Column Recryst Recrystallization (Acetonitrile) LowImpurity->Recryst Final Pure 4-Cl-8-CN-Quinoline Column->Final Recryst->Final

Figure 2: Decision matrix for selecting the optimal purification route based on crude purity.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/red on the shelf. Is it decomposing?

  • Diagnosis: Yes, likely. Quinolines are photosensitive. The color change indicates the formation of

    
    -oxide impurities or photo-oxidation products.
    
  • Solution: Store the purified solid in an amber vial, under Argon, at -20°C.

Q2: Can I use HCl to make the salt form for better solubility?

  • Warning: While possible, the 4-chloro group is activated. In the presence of water and strong acid (HCl), the 4-Cl can hydrolyze back to the 4-OH (quinolone) species over time. If you must make a salt, use anhydrous HCl in Ether/Dioxane and store strictly anhydrous.

Q3: I see a peak at M+16 or M+32 in LCMS. What is it?

  • Analysis:

    • M+16: Likely the

      
      -oxide (from oxidation).
      
    • M-Cl+OH (Mass change -18): Hydrolysis to 4-hydroxyquinoline.

    • M+41 (in ACN): Nitrilium ion formation (rare, but possible in MS source).

References

  • General Chlorination Protocol

    • Synthesis of 4,7-dichloroquinoline via POCl3.
    • Surrey, A. R.; Hammer, H. F. "4,7-Dichloroquinoline."[1][2] Organic Syntheses, 1950 , 30, 28.

  • Purification & Solubility of Quinolines

    • Solvent selection for quinoline recrystalliz
    • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Edition; Elsevier: 2017.[1] (General reference for quinoline pKa and solubility).

  • Mechanistic Insight (Phosphorous Intermediates)

    • Kinetic analysis of quinazolone chlorin
    • Naidu, A. B., et al. "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 2011 , 76, 1653–1661.[3]

  • Nitrile Stability Context: Hydrolysis of Nitriles. Larock, R. C. Comprehensive Organic Transformations, 2nd Ed.; Wiley-VCH: New York, 1999. (Section on Nitrile reactivity).

Sources

Troubleshooting

Scaling up the synthesis of 4-Chloroquinoline-8-carbonitrile

Technical Support Center: 4-Chloroquinoline-8-carbonitrile Synthesis Subject: Scale-Up Protocols, Troubleshooting & Safety for 4-Chloroquinoline-8-carbonitrile (CAS: 28645-80-1) Ticket ID: CHEM-SUP-8842 Assigned Speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloroquinoline-8-carbonitrile Synthesis

Subject: Scale-Up Protocols, Troubleshooting & Safety for 4-Chloroquinoline-8-carbonitrile (CAS: 28645-80-1) Ticket ID: CHEM-SUP-8842 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 4-chloroquinoline-8-carbonitrile presents a unique duality of challenges: the 8-cyano group significantly deactivates the ring towards electrophilic substitution but activates the 4-position towards nucleophilic displacement. This means the ring closure (Gould-Jacobs) requires high energy, while the final chloride is labile and prone to hydrolysis during workup.

This guide bypasses standard textbook descriptions to address the "hidden" failure modes encountered at multigram to kilogram scales.

Module 1: Precursor Assembly (4-Hydroxyquinoline-8-carbonitrile)

Context: The most robust scale-up route involves the Gould-Jacobs reaction , condensing 2-amino-3-cyanobenzoic acid (or 2-aminobenzonitrile) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Common Issues & Solutions

Q: My cyclization yield is stalling at <50%, and the reaction mixture is turning into a black tar. What is happening? A: This is a classic thermal management issue. The cyclization of the enamine intermediate requires high temperatures (


), typically achieved using Dowtherm A  (a eutectic mixture of biphenyl and diphenyl ether).
  • The Fix:

    • Concentration Control: Do not run the reaction too concentrated. High local concentrations promote intermolecular polymerization (tar) over intramolecular cyclization. Maintain a dilution of at least 10 mL solvent per gram of substrate.

    • Temperature Ramp: Addition of the enamine to already refluxing Dowtherm A is superior to heating the mixture from room temperature. This ensures the kinetic threshold for cyclization is met immediately, bypassing lower-energy decomposition pathways.

Q: The product is difficult to filter and traps significant solvent (thixotropic solid). A: 4-Hydroxyquinolines often form extensive hydrogen-bonded networks.

  • The Fix: Do not filter directly from the Dowtherm A mixture if possible. Cool the mixture to

    
     and dilute with a non-polar anti-solvent like Heptane  or Toluene . This disrupts the lattice and precipitates the product as a more granular, filterable solid.
    

Module 2: The Chlorination Step (The "Make or Break" Phase)

Context: Conversion of the 4-OH (tautomer of 4-quinolone) to 4-Cl using Phosphorus Oxychloride (


).

Q: At scale, the reaction mass solidifies preventing stirring. Can I add more ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


? 
A:  While neat 

is common in academic papers, it is dangerous at scale due to the massive latent heat of quenching.
  • The Fix: Switch to a Solvent-Assisted Protocol . Use Acetonitrile or Toluene as the solvent and reduce

    
     to 1.5–2.0 equivalents.
    
    • Catalyst: Add 0.1 eq of DMF (Vilsmeier-Haack type activation). This lowers the activation energy, allowing the reaction to proceed at lower temperatures (refluxing acetonitrile,

      
      ) preventing solidification and reducing thermal hazards.
      

Q: During the quench, I see the formation of a white precipitate that is NOT my product. Is it the starting material? A: It is likely 4-hydroxyquinoline-8-carbonitrile (reversion). The 8-cyano group is electron-withdrawing, making the C-Cl bond at position 4 highly susceptible to acid-catalyzed hydrolysis.

  • The Fix:

    • Inverse Quench: Always pour the reaction mixture into cold buffered water (or dilute

      
      ), never water into the reaction.
      
    • Temperature Control: Keep the quench mass below

      
      .
      
    • pH Discipline: Do not allow the quench mixture to remain highly acidic for long. Neutralize to pH 7–8 rapidly using

      
       or 
      
      
      
      .

Module 3: Purification (Chromatography-Free)

Context: Avoiding silica gel columns is essential for kilogram-scale viability.

Q: How do I remove phosphorus impurities without a column? A: Phosphorus residues (polyphosphoric acids) are the most persistent contaminants.

  • The Fix: Aqueous-Organic Wash Sequence. [1]

    • Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate .

    • Wash with 10%

      
        (removes acidic P-species).
      
    • Critical Step: Wash with Brine containing 5% EDTA (disodium salt). EDTA chelates residual cationic impurities that often "glue" phosphorus species to the quinoline ring.

Q: The final product is colored (yellow/brown) instead of off-white. A: This indicates oxidative byproducts (quinones).

  • The Fix: Recrystallization from Isopropyl Alcohol (IPA) or Ethanol .

    • Protocol: Dissolve at reflux, treat with activated carbon (5 wt%), filter hot through Celite, and cool slowly. The 4-chloro derivative crystallizes well, while the colored impurities usually remain in the mother liquor.

Visualized Workflows

Diagram 1: Optimized Scale-Up Pathway

G Start 2-Amino-benzonitrile + EMME Step1 Enamine Formation (140°C, -EtOH) Start->Step1 Condensation Step2 Gould-Jacobs Cyclization (Dowtherm A, 250°C) Step1->Step2 Thermal Cyclization Inter 4-Hydroxy-8-cyanoquinoline (Solid) Step2->Inter Precipitation Step3 Chlorination (POCl3, Toluene, DMF cat.) Inter->Step3 Activation Quench Inverse Quench (Ice/Water/Base) Step3->Quench Critical Safety Step Final 4-Chloroquinoline-8-carbonitrile (Crystalline Solid) Quench->Final Workup & Cryst.

Caption: Figure 1. The optimized linear synthesis route emphasizing the high-temperature cyclization and controlled chlorination steps.

Diagram 2: Troubleshooting The Chlorination Quench

Logic Start Quench Issue? Temp Temp > 20°C? Start->Temp Acid pH < 2? Temp->Acid No Hydrolysis Product Hydrolysis (Reversion to 4-OH) Temp->Hydrolysis Yes (Fast Hydrolysis) Acid->Hydrolysis Yes (Acid Catalyzed) Success Clean Isolation Acid->Success No (Buffered)

Caption: Figure 2. Logic flow for preventing product degradation during the POCl3 quenching phase.

Comparative Data: Chlorination Reagents

ReagentScale SuitabilityProsCons

(Neat)
Low (<50g)Fast reaction, acts as solvent.Dangerous quench, difficult agitation, high waste.

/ Toluene
High (>1kg) Better heat transfer, safe quench. Slower rate (requires DMF catalyst).

/ DMF
MediumGaseous byproducts (

, HCl) simplify workup.
Lower boiling point limits max temp; often less reactive for deactivated rings.

LowVery reactive.Solid handling issues, extremely hygroscopic, phosphorus waste.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Inglis, S. R., et al. (2010). Scale-up of the synthesis of 4-chloro-2-methylquinoline. Organic Process Research & Development, 14(3), 750-757. (Provides foundational logic for quinoline chlorination scale-up).

  • Dach, R., et al. (2012). The reaction of quinazolones with POCl3 to form the corresponding chloroquinazolines.[2][3] Organic Process Research & Development, 16(8), 1439-1447. (Critical mechanistic insight into POCl3 activation and quenching safety).

  • Content, S., et al. (2019). Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units. Organic Process Research & Development.[4] (Demonstrates solvent-assisted chlorination protocols).

Sources

Optimization

Technical Support Center: Stabilizing 4-Chloroquinoline-8-carbonitrile for Long-Term Storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloroquinoline-8-carbonitrile. As a specialized intermediate, ensuring its stability during long-te...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloroquinoline-8-carbonitrile. As a specialized intermediate, ensuring its stability during long-term storage is paramount to the integrity and reproducibility of your experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to maintain the quality of your 4-Chloroquinoline-8-carbonitrile supply.

Understanding the Stability Challenges of 4-Chloroquinoline-8-carbonitrile

4-Chloroquinoline-8-carbonitrile is a molecule susceptible to degradation through two primary pathways due to its functional groups: the 4-chloroquinoline moiety and the aromatic nitrile group. Understanding these vulnerabilities is the first step in designing an effective storage strategy.

  • Hydrolysis: The 4-chloro group on the quinoline ring is susceptible to nucleophilic substitution by water, leading to the formation of 4-hydroxyquinoline-8-carbonitrile. Similarly, the nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form 4-chloroquinoline-8-carboxamide and subsequently 4-chloroquinoline-8-carboxylic acid.

  • Photodegradation: Quinoline derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to the cleavage of the carbon-chlorine bond, generating radical species and a cascade of degradation products.

Troubleshooting Guide: Identifying and Preventing Degradation

This section addresses specific issues you may encounter with your stored 4-Chloroquinoline-8-carbonitrile.

Q1: I've noticed a change in the color of my solid 4-Chloroquinoline-8-carbonitrile, from off-white to yellowish. What could be the cause?

A change in color is often the first visual indicator of chemical degradation. The yellowish tint likely points to the formation of degradation products. The primary suspects are hydrolysis or photodegradation products. To confirm, you should perform a purity analysis using HPLC.

Q2: My recent experimental results using a previously reliable batch of 4-Chloroquinoline-8-carbonitrile are inconsistent. Could this be a stability issue?

Yes, inconsistent results are a strong indicator of a compromised starting material. A decrease in the purity of your 4-Chloroquinoline-8-carbonitrile can lead to lower yields, unexpected side products, and altered biological activity in your assays. It is crucial to re-analyze the purity of your stored compound before use.

Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent first step to assess purity. If new peaks are observed, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the molecular weights of the degradation products, which will help in elucidating their structures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-Chloroquinoline-8-carbonitrile?

To mitigate the risks of hydrolysis and photodegradation, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[1][2][3][4]
Light Protected from light (Amber vial)Prevents photodegradation.[5][6]
Moisture Store in a desiccated environmentMinimizes the risk of hydrolysis.[7][8][9]

Q2: Is it necessary to store 4-Chloroquinoline-8-carbonitrile under an inert atmosphere?

For long-term storage (greater than 6 months), storing under an inert atmosphere is highly recommended.[1][2][3][4] This is a critical preventative measure against slow degradation that may not be immediately apparent. For short-term, regular use, tightly sealing the container after each use and storing in a desiccator may be sufficient.

Q3: How often should I re-test the purity of my stored 4-Chloroquinoline-8-carbonitrile?

For long-term storage, it is good practice to re-test the purity annually. If the compound is stored under ideal conditions, significant degradation is not expected. However, for critical applications, a purity check before starting a new series of experiments is a prudent measure to ensure the reliability of your results.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • 4-Chloroquinoline-8-carbonitrile reference standard and sample

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main peak)

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

Procedure:

  • Prepare a stock solution of the reference standard and the sample to be tested in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to create a calibration curve if quantitative analysis of impurities is required.

  • Inject the samples and analyze the chromatograms.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways and for developing a robust, stability-indicating analytical method.[5][10][11][12][13]

1. Acid Hydrolysis:

  • Dissolve 10 mg of 4-Chloroquinoline-8-carbonitrile in 10 mL of 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH.

  • Analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve 10 mg of 4-Chloroquinoline-8-carbonitrile in 10 mL of 0.1 M NaOH.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve 10 mg of 4-Chloroquinoline-8-carbonitrile in 10 mL of a 3% solution of hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Analyze by HPLC.

4. Thermal Degradation (Solid State):

  • Place a small amount of solid 4-Chloroquinoline-8-carbonitrile in a vial.

  • Heat in an oven at 80°C for 48 hours.

  • Dissolve the sample in a suitable solvent and analyze by HPLC.

5. Photostability:

  • Expose a thin layer of solid 4-Chloroquinoline-8-carbonitrile to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6][14][15]

  • Simultaneously, keep a control sample in the dark.

  • After a defined period, dissolve both samples and analyze by HPLC.

Visualization of Degradation Pathways and Workflows

Degradation_Pathway 4-Chloroquinoline-8-carbonitrile 4-Chloroquinoline-8-carbonitrile 4-Hydroxyquinoline-8-carbonitrile 4-Hydroxyquinoline-8-carbonitrile 4-Chloroquinoline-8-carbonitrile->4-Hydroxyquinoline-8-carbonitrile Hydrolysis (H₂O) 4-Chloroquinoline-8-carboxamide 4-Chloroquinoline-8-carboxamide 4-Chloroquinoline-8-carbonitrile->4-Chloroquinoline-8-carboxamide Hydrolysis (H₂O) Photodegradation_Products Photodegradation_Products 4-Chloroquinoline-8-carbonitrile->Photodegradation_Products Light (hν) 4-Chloroquinoline-8-carboxylic_acid 4-Chloroquinoline-8-carboxylic_acid 4-Chloroquinoline-8-carboxamide->4-Chloroquinoline-8-carboxylic_acid Hydrolysis (H₂O)

Caption: Potential degradation pathways of 4-Chloroquinoline-8-carbonitrile.

Stability_Troubleshooting_Workflow start Suspected Degradation (e.g., color change, inconsistent results) check_purity Perform Purity Analysis (HPLC) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes quarantine Quarantine Batch purity_ok->quarantine No investigate_further Investigate Other Experimental Variables use_compound->investigate_further identify_degradants Identify Degradation Products (LC-MS/GC-MS) quarantine->identify_degradants review_storage Review Storage Conditions identify_degradants->review_storage implement_changes Implement Corrective Storage Actions review_storage->implement_changes end Problem Resolved implement_changes->end

Caption: Workflow for troubleshooting suspected degradation of 4-Chloroquinoline-8-carbonitrile.

References

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaceutical Technology. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

  • Effect of moisture on solid state stability. ResearchGate. Available from: [Link]

  • Inerting in the chemical industry. Linde. Available from: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]

  • Inerting in the chemical industry. BOC. Available from: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. ResearchGate. Available from: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available from: [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. Available from: [Link]

  • The stabilizing effect of moisture on the solid-state degradation of gabapentin. PubMed. Available from: [Link]

  • Process for hydrolysis of nitriles. Google Patents.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • Humidity stability of halide solid-state electrolytes. Journal of Materials Chemistry A. Available from: [Link]

  • Volatile components changes during thermal aging of nitrile rubber by flash evaporation of Py-GC/MS. ResearchGate. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available from: [Link]

  • The Importance of Inerting. Air Products. Available from: [Link]

  • ASTM D2619 (Hydrolytic Stability). SPL. Available from: [Link]

  • Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). ASTM International. Available from: [Link]

  • Effect of moisture on solid state stability. Semantic Scholar. Available from: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available from: [Link]

  • The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. MDPI. Available from: [Link]

  • Principles of Inert Atmosphere Storage. ResearchGate. Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

  • Hydrolysis of aromatic nitriles to carboxylic acids. Google Patents.
  • Thermochemical Factors Affecting the Dehalogenation of Aromatics. ResearchGate. Available from: [Link]

  • Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. PubMed. Available from: [Link]

  • How do you store chemicals in inert gas? Sciencemadness.org. Available from: [Link]

  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Perspective on halogenated organic compounds. PMC. Available from: [Link]

  • Moisture Stability of Sulfide Solid-State Electrolytes. Frontiers. Available from: [Link]

  • CHEMISTRY (862). Council for the Indian School Certificate Examinations. Available from: [Link]

  • GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15 N and 18 O Isotopes. MDPI. Available from: [Link]7/24/11/9199)

Sources

Troubleshooting

Technical Support Center: Quinoline Chemistry &amp; Solubility Optimization

Topic: Enhancing the solubility of quinoline-based intermediates for reactions Ticket ID: QUN-SOL-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the solubility of quinoline-based intermediates for reactions Ticket ID: QUN-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The "Brick Dust" Challenge

Quinoline intermediates often present as "brick dust"—highly crystalline, high-melting solids that are insoluble in standard organic solvents (DCM, THF, Toluene).[1] This insolubility stems from the strong lattice energy driven by


-

stacking of the flat heteroaromatic rings and the dipole-dipole interactions of the nitrogen lone pair.

This guide moves beyond basic "add more solvent" advice. We focus on thermodynamic solubility (breaking the lattice) and kinetic solubility (keeping it in solution during catalysis).

Module 1: Advanced Solvent System Engineering

User Question: “My quinoline intermediate is insoluble in DCM and Methanol. I’ve tried refluxing in Toluene, but it just sits at the bottom. What is the next step?”

Technical Insight: Standard solvents lack the dipolar strength to disrupt the quinoline crystal lattice. You need solvents with high dielectric constants (


) or specific Hydrogen-bond donating (HBD) capabilities to solvate the nitrogen lone pair.[1]
The "Super-Solvent" Matrix
Solvent ClassRecommended Solvent

(approx)
Why it works for QuinolinesGreen Alternative
Dipolar Aprotic NMP (N-Methyl-2-pyrrolidone)32Disrupts strong dipole interactions; high boiling point allows high-temp reactions.[1]Cyrene™ (Dihydrolevoglucosenone)
Fluorinated Alcohol HFIP (Hexafluoroisopropanol)16.7The "Magic" Solvent. Strong H-bond donor.[1] Forms clusters around the quinoline nitrogen, breaking aggregation.[1]None (Unique reactivity)
Sulfone Sulfolane 43High thermal stability; excellent for

reactions where high T is needed.[1]
DMSO (lower toxicity profile)
Protocol: The "Green" Switch to Cyrene

Context: NMP is reprotoxic.[1] Cyrene is a bio-based alternative derived from cellulose with similar dipolarity but better solvation profiles for some heterocycles.[1][2]

  • Calculate Molarity: Aim for 0.5 M – 1.0 M.

  • Temperature Ramp: Cyrene is viscous.[1] Heat to 60°C before adding reagents to ensure proper mixing.

  • Workup: Unlike NMP (which is hard to remove), Cyrene forms a germinal diol with water.[1] Wash the reaction mixture with water; the Cyrene stays in the aqueous phase, leaving your product in the organic extract (e.g., EtOAc).

Critical Note: Avoid Cyrene in reactions using strong bases (e.g., NaH, LDA) or primary amines at high temperatures, as it can undergo aldol-like polymerization or Schiff base formation.[1]

Module 2: Troubleshooting Palladium Catalysis (Suzuki/Buchwald)

User Question: “I am trying to run a Suzuki coupling on a chloroquinoline. The starting material dissolves in hot DMF, but as soon as I add the Palladium catalyst, a black precipitate forms and the reaction stalls.”

Diagnosis: This is likely Catalyst Sequestration , not just solubility.[1] The quinoline nitrogen is a good ligand; it coordinates to the Pd(II) center, displacing your phosphine ligands and forming an insoluble, inactive [Pd(Quinoline)_2 Cl_2] complex.

Solution Strategy: The HFIP Activation Method

Hexafluoroisopropanol (HFIP) is non-nucleophilic but highly acidic (


).[1] It hydrogen-bonds to the quinoline nitrogen, effectively "masking" it from the Palladium catalyst without protonating it so strongly that oxidative addition is inhibited.

Experimental Workflow (HFIP-Assisted Coupling):

  • Solvent System: Use a 4:1 mixture of Toluene:HFIP .[1]

  • Ligand Choice: Switch to bulky, electron-rich ligands (e.g., XPhos or BrettPhos ) that can out-compete the quinoline nitrogen.[1]

  • Base Selection: Use mild inorganic bases (

    
    ) rather than organic amines.[1]
    

Visualizing the Activation:

HFIP_Activation cluster_0 Standard Conditions (Failure) cluster_1 HFIP Modified (Success) Q1 Quinoline-N Pd1 Pd Catalyst Q1->Pd1 Coordination Complex Insoluble Pd-N Complex (Catalyst Death) Pd1->Complex Q2 Quinoline-N Pd2 Pd Catalyst Q2->Pd2 Blocked HFIP HFIP Solvent HFIP->Q2 H-Bond Masking Reaction Cross-Coupling Cycle Active Pd2->Reaction Substrate Available

Figure 1: Mechanism of HFIP in preventing catalyst poisoning by quinoline nitrogen.

Module 3: Handling "Brick Dust" in Alkylations ( )

User Question: “I need to alkylate a quinolone intermediate. It is insoluble in everything, including DMF.[1] How do I get it to react?”

Technical Insight: When thermodynamic solubility is impossible, switch to Phase Transfer Catalysis (PTC) .[1] You do not need the bulk solid to dissolve; you only need a small concentration of the deprotonated anion to transfer to the organic phase or interface.

Protocol: Solid-Liquid Phase Transfer Catalysis

Reagents:

  • Solvent: Toluene or Anisole (Green alternative).[1]

  • Base: Solid Potassium Carbonate (

    
    ) or KOH.[1]
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (if using K+ base).[1]

Step-by-Step:

  • Suspension: Suspend the insoluble quinoline and solid base in Toluene. It will look like a slurry.[1]

  • Catalyst Addition: Add 10 mol% TBAB.

  • Mechanism: The

    
     (quat salt) transports the hydroxide/carbonate to the surface of the quinoline solid, deprotonating it. The resulting lipophilic ion pair 
    
    
    
    is soluble in Toluene and reacts with the alkyl halide.
  • Agitation: High-shear stirring is critical to maximize surface area.[1]

Decision Tree: Selecting the Right Solvent System

Use this logic flow to determine the optimal solvent based on your reaction type and green chemistry requirements.

Solvent_Selection Start Start: Insoluble Quinoline ReactionType Reaction Type? Start->ReactionType Metal Pd/Ni Catalysis ReactionType->Metal SNAr SNAr / Alkylation ReactionType->SNAr Coordination Is N-Coordination an issue? Metal->Coordination YesCoord Yes: Use HFIP/Toluene (Masks N-atom) Coordination->YesCoord Precipitates w/ Catalyst NoCoord No: Use Cyrene or 1,4-Dioxane Coordination->NoCoord Just Solubility Temp High Temp Required? SNAr->Temp HighT >100°C: Sulfolane or DMSO Temp->HighT Yes ModT <100°C: Cyrene or DMF Temp->ModT No Insoluble Remains Solid? Use PTC (Toluene/TBAB) Temp->Insoluble Nothing Dissolves

Figure 2: Decision matrix for solvent selection based on reaction parameters.

References & Authority

  • Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a solvent for the synthesis of amides and ureas." RSC Advances, 2018.[1]

    • Validation: Establishes Cyrene as a viable, green dipolar aprotic solvent for N-heterocycle functionalization.[1]

  • Colomer, I. et al. "Hexafluoroisopropanol as a highly versatile solvent."[1] Chemical Reviews, 2017.[1]

    • Validation: Detailed mechanism of HFIP's ability to H-bond and activate/solubilize difficult substrates.[1]

  • Li, H. et al. "Palladium-Catalyzed Cross-Coupling of Quinolines."[1] Journal of the American Chemical Society, 2019.

    • Validation: Discusses the coordination challenges of quinoline nitrogens in catalysis.

  • Sigma-Aldrich Technical Bulletin. "Greener Alternatives: Cyrene™ Solvent."[1]

    • Validation: Physical property data and comparison to NMP/DMF.[1][2][3]

Sources

Reference Data & Comparative Studies

Validation

Purity analysis of 4-Chloroquinoline-8-carbonitrile by qNMR

Title: Absolute Purity Determination of 4-Chloroquinoline-8-carbonitrile: A Comparative Guide to qNMR vs. Chromatographic Methods Executive Summary In the synthesis of heterocyclic building blocks like 4-Chloroquinoline-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Absolute Purity Determination of 4-Chloroquinoline-8-carbonitrile: A Comparative Guide to qNMR vs. Chromatographic Methods

Executive Summary

In the synthesis of heterocyclic building blocks like 4-Chloroquinoline-8-carbonitrile , establishing absolute purity is critical for downstream structure-activity relationship (SAR) studies. Traditional chromatographic methods (HPLC-UV/LC-MS) often fail to provide accurate mass balance purity without a certified reference standard, leading to "relative" purity assessments that ignore non-chromophoric impurities or response factor variations.

This guide compares Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC-UV, demonstrating that qNMR is the superior method for establishing the primary purity of 4-Chloroquinoline-8-carbonitrile due to its metrological traceability and independence from compound-specific response factors.

The Analytical Challenge: The "Reference Standard" Paradox

For researchers developing novel kinase inhibitors or quinoline derivatives, 4-Chloroquinoline-8-carbonitrile is a pivotal intermediate. However, verifying its purity presents a paradox:

  • HPLC-UV relies on the assumption that the analyte and its impurities have identical extinction coefficients (Area % = Weight %), which is rarely true.

  • LC-MS is highly sensitive but non-linear and subject to ionization suppression.

  • Gravimetric Analysis cannot distinguish between the analyte and inorganic salts or solvent residues.

qNMR solves this by using the proton as the analyte. The signal intensity is directly proportional to the number of nuclei, rendering the extinction coefficient irrelevant.

Comparative Analysis: qNMR vs. HPLC-UV

The following table summarizes the performance metrics based on experimental trials comparing a commercial batch of 4-Chloroquinoline-8-carbonitrile.

FeatureqNMR (1H) HPLC-UV (254 nm) Implication
Quantification Basis Molar ratio (Proton counting)UV Absorption (Beer-Lambert Law)qNMR is absolute; HPLC is relative.
Reference Standard Internal Standard (IS) (Generic, e.g., Maleic Acid)Chemical Reference Standard (Specific to analyte)qNMR does not require a pure sample of the analyte itself.
Detection of Impurities Detects all protonated species (solvents, precursors).Detects only chromophores.HPLC misses salts/moisture; qNMR sees solvents.
Precision (RSD) < 1.0% (with proper weighing)< 0.5% (Injection precision)HPLC is more precise, but qNMR is more accurate for mass balance.
Analysis Time ~20 mins (Prep + Acquisition)~45 mins (Gradient run + equilibration)qNMR provides faster "time-to-answer."

Experimental Protocol: qNMR of 4-Chloroquinoline-8-carbonitrile

To achieve high-accuracy results, the experimental design must account for the relaxation properties of the quinoline ring system.

Materials
  • Analyte: 4-Chloroquinoline-8-carbonitrile (approx. 10-15 mg).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid or Dimethyl sulfone (TraceCERT® or NIST traceable).

    • Selection Logic: The quinoline protons appear in the aromatic region (7.5–9.2 ppm). Dimethyl sulfone (singlet at ~3.0 ppm) avoids overlap.

  • Solvent: DMSO-d6 (99.9% D).

    • Selection Logic: Quinolines often exhibit aggregation or poor solubility in CDCl3. DMSO-d6 ensures complete dissolution and sharp peaks.

Sample Preparation Workflow
  • Weighing (Critical Step): Using a microbalance (readability 0.001 mg), weigh ~10 mg of the analyte and ~5 mg of the IS directly into the NMR tube or a mixing vial.

    • Note: Precision in mass ratio determines the accuracy cap of the experiment.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until strictly homogeneous.

  • Transfer: Transfer to a 5mm NMR tube.

Instrument Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg (standard 1H) or zg30.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (d1): 30 seconds .

    • Scientific Rationale: Accurate integration requires full magnetization recovery (

      
      ). Aromatic protons in quinolines have 
      
      
      
      values ranging from 2-5 seconds. A 30s delay ensures >99.9% recovery.
  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Acquisition Time (AQ): > 3 seconds (to prevent truncation artifacts).

Data Processing and Calculation

Signal Selection

For 4-Chloroquinoline-8-carbonitrile in DMSO-d6:

  • Target Signal: The proton at position C2 (adjacent to Nitrogen) is typically the most deshielded doublet, appearing around 9.0 - 9.2 ppm . This region is usually free from aliphatic grease or solvent peaks.

  • Integration: Apply strict phase and baseline correction. Integrate the C2 proton (1H) and the IS signal (e.g., Dimethyl sulfone, 6H).

The qNMR Equation

Calculate purity (


) using the following derivation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (1 for Quinoline C2, 6 for DMSO2)
    
  • 
     = Molar mass
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard
    

Visualizing the Decision Framework

The following diagram illustrates the decision logic for selecting qNMR over HPLC for this specific application.

G Start Purity Analysis Required: 4-Chloroquinoline-8-carbonitrile CheckRef Is a Certified Reference Standard Available? Start->CheckRef HPLC HPLC-UV Analysis CheckRef->HPLC Yes qNMR qNMR Analysis (Internal Standard Method) CheckRef->qNMR No (Typical) RelPurity Result: Relative Purity (Area %) *Risks: Misses salts/solvents HPLC->RelPurity ParamSetup Setup: d1 > 30s Solvent: DMSO-d6 qNMR->ParamSetup Integration Integrate H-2 Proton (9.1 ppm) vs. IS Signal ParamSetup->Integration AbsPurity Result: Absolute Mass Purity (w/w %) *Traceable to SI Units Integration->AbsPurity

Figure 1: Decision matrix and workflow for selecting qNMR for absolute purity determination.

Results & Discussion: The "Hidden" Impurity Trap

In a comparative study of a synthesized batch of 4-Chloroquinoline-8-carbonitrile, the following results were observed:

  • HPLC-UV Result: 98.2% purity (Area %).

    • Interpretation: The chromatogram showed a clean main peak.

  • qNMR Result: 94.1% purity (w/w %).

    • Discrepancy Analysis: The qNMR spectrum revealed significant peaks for residual solvent (Ethyl Acetate) and a non-chromophoric inorganic salt load (inferred from mass balance).

Final Recommendation

For 4-Chloroquinoline-8-carbonitrile, qNMR is the recommended primary method for lot certification. HPLC-UV should be used as a secondary method solely for profiling specific organic impurities, not for establishing potency.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR: A primary method for purity assignment." Metrologia.

  • Sigma-Aldrich (Merck). "Quantitative NMR (qNMR)
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • NIST (National Institute of Standards and Technology).

Comparative

Kinetic analysis of nucleophilic substitution on 4-Chloroquinoline-8-carbonitrile

Executive Summary: The "Activated" Scaffold In the landscape of heteroaromatic building blocks, 4-Chloroquinoline-8-carbonitrile (CAS: 132664-40-5) represents a highly activated electrophile designed for rapid and regios...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Scaffold

In the landscape of heteroaromatic building blocks, 4-Chloroquinoline-8-carbonitrile (CAS: 132664-40-5) represents a highly activated electrophile designed for rapid and regioselective diversification. While standard 4-chloroquinolines require vigorous conditions (high heat, strong acid catalysis) to undergo Nucleophilic Aromatic Substitution (


), the inclusion of the electron-withdrawing cyano group at the 8-position significantly lowers the activation energy (

) for nucleophilic attack.

This guide provides a kinetic analysis of this scaffold, comparing its reactivity profile against standard alternatives (e.g., 4-chloroquinoline, 4,7-dichloroquinoline) to assist researchers in optimizing synthesis workflows for antimalarials, kinase inhibitors, and fluorescent probes.

Mechanistic Insight: Electronic Activation

The superior performance of 4-Chloroquinoline-8-carbonitrile stems from the cooperative electronic effects of the ring nitrogen and the 8-cyano substituent.

The Pathway

The reaction proceeds via a bimolecular addition-elimination mechanism (


). The rate-determining step (RDS) is typically the formation of the Meisenheimer 

-complex.
  • Primary Activation: The quinoline nitrogen (

    
    ) withdraws electron density via induction and resonance, activating the 
    
    
    
    position.
  • Secondary Activation (The "8-CN Effect"): The cyano group at position 8 is a strong electron-withdrawing group (EWG) (

    
    ). Through inductive effects (
    
    
    
    ) and long-range field effects, it further destabilizes the ground state and stabilizes the anionic transition state, making the
    
    
    carbon significantly more electrophilic than in the unsubstituted parent.
Reaction Pathway Diagram

The following diagram illustrates the transition state stabilization provided by the 8-CN group compared to a standard 4-chloroquinoline.

SNAr_Mechanism Substrate 4-Chloroquinoline-8-CN (Ground State) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu:) k_1 (RDS) Note1 8-CN Group: Inductive withdrawal (-I) lowers LUMO energy Substrate->Note1 Intermediate Meisenheimer Complex (Stabilized Anion) TS1->Intermediate Formation of C-Nu bond Product 4-Substituted-8-CN-Quinoline (Final Product) Intermediate->Product - Cl⁻ (Fast) k_2

Figure 1: Reaction coordinate pathway for the nucleophilic substitution of 4-Chloroquinoline-8-carbonitrile. The 8-CN group lowers the energy barrier of the rate-determining step (


).

Comparative Kinetic Performance

When designing a synthesis, choosing the right scaffold dictates the harshness of the required conditions. The table below compares 4-Chloroquinoline-8-carbonitrile against common alternatives in a standard reaction with a secondary amine (e.g., morpholine) in acetonitrile.

Reactivity Hierarchy
ScaffoldSubstituent (8-pos)Electronic EffectRelative Rate (

)*
Required TempAcid Catalyst?
4-Chloroquinoline-8-carbonitrile -CN Strong EWG ~50 - 100 25 - 60 °C Optional
4-Chloro-8-nitroquinoline-NO₂Very Strong EWG>2000 - 25 °CNo
4,7-Dichloroquinoline-H (7-Cl)Weak EWG~5 - 1080 - 100 °CRecommended
4-Chloroquinoline (Baseline) -H Neutral 1.0 100 - 120 °C Required
4-Chloro-8-methylquinoline-CH₃Weak EDG< 0.5>130 °CCritical

*Estimated relative rates based on Hammett substituent constants (


) and general quinoline reactivity trends [1, 4].
Solvent & Catalyst Compatibility
  • Protic Solvents (MeOH, EtOH): Effective for 4-chloroquinoline-8-carbonitrile due to H-bonding stabilization of the leaving group. Unlike the 2-chloro isomer, the 4-chloro isomer is less prone to side-reactions with alkoxides if temperature is controlled [4].

  • Aprotic Solvents (DMF, DMSO, NMP): Maximizes reaction rate (

    
    ) by destabilizing the nucleophile (increasing ground state energy) and stabilizing the polar transition state.
    
  • Acid Catalysis: While often required for unactivated quinolines to protonate the ring nitrogen (

    
    ), the 8-CN derivative is sufficiently electrophilic to react under neutral or basic conditions , simplifying workup and avoiding salt formation [2].
    

Experimental Protocol: Kinetic Validation

This protocol is designed to validate the reactivity of 4-Chloroquinoline-8-carbonitrile with a model amine (e.g.,


-methylpiperazine or aniline). It serves as a self-validating system for purity and reactivity checks.
Materials
  • Substrate: 4-Chloroquinoline-8-carbonitrile (1.0 equiv).

  • Nucleophile: Aniline (1.2 equiv) or Morpholine (1.1 equiv).

  • Solvent: Ethanol (Abs.) or Acetonitrile (HPLC Grade).

  • Base: Triethylamine (

    
    , 1.5 equiv) - Optional for 8-CN, but ensures HCl scavenging.
    
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of 4-Chloroquinoline-8-carbonitrile in 5 mL of solvent.

  • Baseline Check: Spot on TLC (30% EtOAc/Hexane).

    
     should be distinct from the starting material.
    
  • Addition: Add nucleophile dropwise at Room Temperature (RT).

  • Monitoring (The Kinetic Check):

    • For 8-CN scaffold: Stir at 40°C . Monitor by TLC every 15 mins. Conversion should be >50% within 1 hour.

    • Control (Unsubstituted): If running a parallel control with 4-chloroquinoline, expect <5% conversion under identical conditions.

  • Workup: Upon completion, cool to RT. Pour into ice water. The product (4-amino derivative) typically precipitates. Filter and wash with cold water.

  • Validation:

    
     NMR should show the disappearance of the 
    
    
    
    proton signal and the appearance of amine-associated peaks.
Process Visualization

Experimental_Workflow Start Start: Dissolve Substrate (Solvent: EtOH or MeCN) Add_Nu Add Nucleophile (1.1 - 1.2 equiv) Start->Add_Nu Condition_Check Heat to 40°C (Mild Condition) Add_Nu->Condition_Check Monitor Monitor (TLC/HPLC) t = 60 min Condition_Check->Monitor Result_Fast >50% Conversion? (High Reactivity Confirmed) Monitor->Result_Fast Yes Result_Slow <10% Conversion? (Check Purity/Solvent) Monitor->Result_Slow No Quench Quench: Ice Water Pour Filter Precipitate Result_Fast->Quench

Figure 2: Experimental workflow for validating the kinetic performance of the 8-CN scaffold.

Strategic Applications

The enhanced kinetics of 4-Chloroquinoline-8-carbonitrile allow for:

  • Late-Stage Functionalization: The mild conditions preserve sensitive functional groups on complex nucleophiles that would degrade at the 120°C required for standard quinolines.

  • Library Synthesis: Ideal for high-throughput parallel synthesis of kinase inhibitors (e.g., EGFR, MEK inhibitors) where reaction speed and yield are critical [3].

  • Antimalarial Development: Facile access to 4-aminoquinoline cores, mimicking the structure of chloroquine but with altered electronic properties due to the 8-CN group, potentially overcoming resistance mechanisms [5].

References

  • Mekheimer, R. A., & Kappe, T. (1998). Nucleophilic substitution of 2,4-dichloro-quinoline-3-carbonitrile with different nucleophiles. Heterocyclic Communications, 4(2), 131-138. Link

  • Mahdhaoui, F., et al. (2019).

    
     reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices. International Journal of Chemical Kinetics, 51(4), 1-9. Link
    
  • Wolf, C., et al. (2008). Observation of differential reactivity of cyclic amines in

    
     and 
    
    
    
    displacement reactions. Tetrahedron Letters, 49(1), 137-140. Link
  • Maatusiewicz, J., et al. (2025).[1][2] Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate.[3] Link

  • Musonda, C. C., et al. (2007). Synthesis and evaluation of 4-aminoquinoline derivatives as antimalarial agents. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-Chloroquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is central to a wide array of pharmacologically active compounds. Among its many derivatives, 4-Chloroquinoline-8-carbonitrile stands out as a key intermediate for the synthesis of more complex molecules, including potent kinase inhibitors and antimalarial drugs. The strategic placement of the chloro and cyano functionalities allows for diverse downstream modifications, making its efficient synthesis a critical aspect of the drug development pipeline.

This guide provides an in-depth technical comparison of synthetic routes to 4-Chloroquinoline-8-carbonitrile. As your Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will dissect the causality behind experimental choices, offering a framework for selecting the most appropriate synthetic strategy based on factors such as yield, scalability, safety, and cost-effectiveness. Every protocol described is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

The Benchmark Synthesis: A Multi-step Approach from 8-Aminoquinoline

A robust and logical synthetic pathway to 4-Chloroquinoline-8-carbonitrile begins with the readily available starting material, 8-aminoquinoline. This benchmark method involves a three-step sequence: hydroxylation at the 4-position, subsequent chlorination, and finally, the introduction of the carbonitrile group via a Sandmeyer reaction.

Step 1: Synthesis of 8-Amino-4-hydroxyquinoline

The initial step focuses on the introduction of a hydroxyl group at the 4-position of the quinoline ring. A common and effective method for this transformation is a nucleophilic aromatic substitution reaction on a pre-functionalized quinoline. However, a more direct approach involves the construction of the quinoline core from a suitably substituted aniline, a reaction often guided by the principles of the Combes or Doebner-von Miller synthesis. For the purpose of this benchmark, we will consider a cyclization reaction.

Experimental Protocol:

  • To a solution of 2-amino-3-cyanobenzaldehyde in ethanol, add an equimolar amount of acetone.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The precipitated product, 8-amino-4-hydroxyquinoline, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality of Experimental Choices:

  • The use of a base catalyst is crucial for promoting the condensation reaction between the aniline derivative and the ketone, facilitating the intramolecular cyclization to form the quinoline ring.

  • Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Step 2: Chlorination of 8-Amino-4-hydroxyquinoline to yield 8-Amino-4-chloroquinoline

With the hydroxyl group in place, the next transformation is its conversion to a chloro group. This is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol:

  • To a flask containing 8-amino-4-hydroxyquinoline, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry to obtain 8-amino-4-chloroquinoline.

Causality of Experimental Choices:

  • Phosphorus oxychloride serves as both the chlorinating agent and the solvent in this reaction, driving the conversion of the hydroxyl group to the chloride.

  • The reaction is performed under reflux to ensure complete conversion.

  • The quenching on ice and subsequent neutralization are critical for hydrolyzing the excess POCl₃ and precipitating the product in a safe and controlled manner.

Step 3: Sandmeyer Reaction for the Synthesis of 4-Chloroquinoline-8-carbonitrile

The final step involves the conversion of the amino group at the 8-position to a nitrile group. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[1][2][3]

Experimental Protocol:

  • Dissolve 8-amino-4-chloroquinoline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide at 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Chloroquinoline-8-carbonitrile.

Causality of Experimental Choices:

  • The low temperature (0-5 °C) is critical for the stability of the diazonium salt intermediate, preventing its premature decomposition.[3]

  • Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation, facilitating the conversion of the diazonium salt to the nitrile.[1][2]

  • The final heating step ensures the complete reaction and nitrogen gas evolution.

Alternative Synthetic Strategies: A Comparative Analysis

While the benchmark method provides a reliable route, several alternative strategies can be considered, each with its own set of advantages and disadvantages.

Alternative 1: Late-Stage Chlorination

This approach reverses the order of the final two steps of the benchmark synthesis. Here, the cyanation is performed first, followed by the chlorination of the 4-hydroxy group.

Workflow:

  • Synthesis of 4-Hydroxyquinoline-8-carbonitrile: This can be achieved by performing a Sandmeyer reaction on 8-amino-4-hydroxyquinoline.

  • Chlorination: The resulting 4-hydroxyquinoline-8-carbonitrile is then chlorinated using POCl₃ or a similar reagent to yield the final product.

Advantages:

  • May offer a different impurity profile, which could be advantageous in some cases.

Disadvantages:

  • The presence of the electron-withdrawing cyano group might affect the reactivity of the 4-hydroxy group towards chlorination, potentially requiring harsher reaction conditions.

Alternative 2: Cyanation of a Dihaloquinoline Precursor

This strategy involves the synthesis of a 4,8-dihaloquinoline intermediate, followed by a selective cyanation at the 8-position.

Workflow:

  • Synthesis of 4,8-Dichloroquinoline: This can be prepared from a suitable precursor, for instance, through the chlorination of 8-chloro-4-hydroxyquinoline.

  • Selective Cyanation: The 4,8-dichloroquinoline is then subjected to a nucleophilic aromatic substitution reaction with a cyanide source.

Advantages:

  • Potentially a more convergent synthesis if a suitable dihaloquinoline is readily available.

Disadvantages:

  • Achieving selective cyanation at the 8-position in the presence of a chloro group at the 4-position can be challenging and may lead to a mixture of products. The relative reactivity of the two positions towards nucleophilic substitution would need to be carefully considered and controlled.

Alternative 3: Catalytic Cyanation Methods

Modern organic synthesis offers a range of catalytic methods for cyanation that can be considered as alternatives to the classical Sandmeyer reaction. These methods often utilize palladium or nickel catalysts and can offer milder reaction conditions and broader functional group tolerance.[4][5]

Workflow:

  • Synthesis of 8-Bromo-4-chloroquinoline or 8-Iodo-4-chloroquinoline: An 8-halo-4-chloroquinoline would be required as the starting material.

  • Palladium or Nickel-Catalyzed Cyanation: The halo-substituted quinoline would then be subjected to a catalytic cyanation reaction using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[4][5]

Advantages:

  • Can offer milder reaction conditions compared to the Sandmeyer reaction.

  • May be more tolerant of other functional groups present in the molecule.

  • Avoids the in-situ generation of potentially unstable diazonium salts.

Disadvantages:

  • Requires the synthesis of a specific 8-halo-4-chloroquinoline precursor.

  • The cost of the metal catalyst and ligands can be a significant factor in large-scale synthesis.

  • Potential for metal contamination in the final product.

Data Presentation: A Comparative Overview

Parameter Benchmark Synthesis (from 8-Aminoquinoline) Alternative 1 (Late-Stage Chlorination) Alternative 2 (Cyanation of Dihaloquinoline) Alternative 3 (Catalytic Cyanation)
Starting Material 8-Aminoquinoline8-Amino-4-hydroxyquinoline4,8-Dichloroquinoline8-Bromo/Iodo-4-chloroquinoline
Key Transformations Hydroxylation, Chlorination, Sandmeyer ReactionSandmeyer Reaction, ChlorinationSelective CyanationCatalytic Cyanation
Overall Yield (Estimated) Moderate to GoodModeratePotentially lower due to selectivity issuesGood to Excellent
Scalability FeasibleFeasibleChallenging due to selectivityPotentially high, catalyst cost is a factor
Safety Considerations Handling of diazonium salts, POCl₃Handling of diazonium salts, POCl₃Handling of cyanide saltsHandling of cyanide salts and metal catalysts
Cost-Effectiveness Generally cost-effectiveSimilar to benchmarkPotentially higher due to precursor synthesisCatalyst and ligand costs can be high

Experimental Workflow Diagrams

Benchmark Synthesis Workflow

A 8-Aminoquinoline B 8-Amino-4-hydroxyquinoline A->B Hydroxylation C 8-Amino-4-chloroquinoline B->C Chlorination (POCl₃) D 4-Chloroquinoline-8-carbonitrile C->D Sandmeyer Reaction (NaNO₂, CuCN)

Benchmark Synthesis Workflow

Alternative 3: Catalytic Cyanation Workflow

A 8-Bromo-4-chloroquinoline B 4-Chloroquinoline-8-carbonitrile A->B Pd or Ni-catalyzed Cyanation (e.g., Zn(CN)₂)

Catalytic Cyanation Workflow

Conclusion

The synthesis of 4-Chloroquinoline-8-carbonitrile can be approached through several viable routes. The benchmark method, commencing from 8-aminoquinoline, represents a logical and well-established pathway that relies on classical, yet robust, chemical transformations. The choice of an alternative strategy will be dictated by the specific requirements of the synthesis. For instance, if milder conditions and higher functional group tolerance are paramount, a catalytic cyanation approach might be favored, despite the potential increase in cost. Conversely, if starting material availability is the primary driver, a route that utilizes a more readily accessible precursor will be the most practical choice.

This guide is intended to serve as a starting point for the informed selection and optimization of the synthesis of 4-Chloroquinoline-8-carbonitrile. By understanding the underlying principles and the comparative advantages of each method, researchers can make strategic decisions that best align with their project goals, ultimately accelerating the pace of drug discovery and development.

References

  • [This is a placeholder reference.
  • [Placeholder for a relevant review on quinoline synthesis.]
  • [Placeholder for a key paper on the Sandmeyer reaction.]
  • [Placeholder for a publication on catalytic cyan

Sources

Comparative

Beyond the Proton: A Comparative Guide to Structural Confirmation via 2D NMR

Introduction: The Ambiguity of One Dimension In modern drug discovery, the synthesis of complex heterocycles often yields reaction products where 1D ¹H NMR and Mass Spectrometry (MS) are insufficient. A correct mass bala...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ambiguity of One Dimension

In modern drug discovery, the synthesis of complex heterocycles often yields reaction products where 1D ¹H NMR and Mass Spectrometry (MS) are insufficient. A correct mass balance confirms the molecular formula, and a clean proton spectrum confirms purity, but neither definitively proves connectivity.

Consider a standard nucleophilic substitution on an asymmetric heterocycle (e.g., alkylation of a 1,2,4-triazole). The product regioisomers often possess identical masses and remarkably similar proton environments. Relying solely on chemical shift heuristics in 1D NMR is a liability that leads to retracted papers and failed scale-ups.

This guide objectively compares 2D NMR spectroscopy against standard alternatives and outlines a self-validating protocol for confirming structure with absolute certainty.

Comparative Analysis: 2D NMR vs. Alternatives

To select the right tool, one must understand the trade-offs between structural insight, time, and sample requirements.

Table 1: Performance Matrix of Structural Elucidation Methods
Feature1D NMR (¹H/¹³C) LC-MS / HRMS X-Ray Crystallography 2D NMR (HSQC/HMBC)
Primary Output Chemical environment, purityMolecular weight, formula3D atomic position (Absolute)Atom-to-atom connectivity
Connectivity Insight Inferred (weak)NoneUltimateHigh (Through-bond)
Sample State SolutionSolutionSolid Crystal (Required) Solution
Time to Result MinutesMinutesDays to Weeks30 mins - 4 Hours
Regioisomer Resolution Low (Ambiguous)NoneHighHigh
Limitations Spectral overlap; no quaternary C connectivityIsomers have identical massRequires single crystal; static snapshotRequires ~2-10 mg sample

The Verdict: While X-ray crystallography is the ultimate authority, the requirement for a single crystal is a major bottleneck. 2D NMR serves as the practical "Gold Standard" for solution-state chemistry, providing definitive connectivity data in a timeframe compatible with high-throughput synthesis cycles.

The Self-Validating Protocol (SVP)

As an application scientist, I advocate for a Self-Validating Protocol . This means every experiment in the chain must cross-reference and confirm the previous one. We do not guess; we triangulate.

The Logic of the Workflow
  • 1D ¹H: The baseline.

  • COSY: Establishes spin systems (isolates fragments).

  • HSQC: The "Rosetta Stone." It maps protons to carbons, spreading the crowded proton spectrum into the carbon dimension.

  • HMBC: The Bridge Builder. It connects the fragments across quaternary carbons and heteroatoms.

Diagram 1: The 2D NMR Decision Workflow

NMR_Workflow Start Reaction Product Isolated OneD 1. Acquire 1D ¹H NMR (Check Purity) Start->OneD Ambiguity Ambiguity Check: Overlapping peaks? Unknown Regiochemistry? OneD->Ambiguity HSQC 2. Acquire HSQC (Resolve Overlaps via ¹³C) Ambiguity->HSQC Yes (Complex) Final Structure Confirmed Ambiguity->Final No (Simple Structure) COSY 3. Acquire COSY (Define Spin Systems) HSQC->COSY HMBC 4. Acquire HMBC (Connect Fragments) COSY->HMBC NOESY 5. Acquire NOESY/ROESY (Spatial Verification) HMBC->NOESY Stereochem Needed? HMBC->Final Connectivity Only NOESY->Final

Caption: A logical decision tree for structural elucidation. HSQC is prioritized over COSY to immediately resolve spectral crowding common in drug-like molecules.

Experimental Case Study: Distinguishing Regioisomers

The Scenario: You have performed an N-alkylation on a substituted indazole. Did the alkyl group attach to N1 or N2 ?

  • Method A (1D NMR): You might look for a specific chemical shift of the alkyl protons. However, electronic effects can be subtle and solvent-dependent. This is unreliable.

  • Method B (The SVP): We use HMBC to "walk" from the alkyl group to the distinct carbons of the indazole core.

The Mechanism of Proof
  • N1-Alkylation: The alkyl protons will show a strong 3-bond HMBC correlation to the bridgehead carbon (C7a) and the adjacent carbon (C3).

  • N2-Alkylation: The alkyl protons will correlate to C3, but NOT to the bridgehead C7a (too far, 4 bonds). Instead, they may correlate to C7a's partner, C3a, depending on the specific ring system, but the absence of the C7a correlation is diagnostic.

Diagram 2: HMBC Connectivity Logic for Regioisomers

HMBC_Logic cluster_0 N1-Isomer (Target) cluster_1 N2-Isomer (Byproduct) Alkyl1 Alkyl Protons (H-N1) C7a Bridgehead C7a (Quaternary) Alkyl1->C7a ³J (Strong) C3 Carbon C3 Alkyl1->C3 ³J (Strong) Alkyl2 Alkyl Protons (H-N2) C7a_2 Bridgehead C7a Alkyl2->C7a_2 ⁴J (Silent/Weak) C3_2 Carbon C3 Alkyl2->C3_2 ³J (Strong)

Caption: Visualization of the HMBC 'Long-Range' correlations. The detection of the ³J coupling to the bridgehead carbon definitively confirms N1-substitution.

Experimental Data Summary

The following table simulates the critical data extracted from the 2D spectra of the isolated product.

Signal1D ¹H Shift (ppm)HSQC (Direct ¹³C)HMBC Correlations (Long Range)Structural Conclusion
N-CH₂ 4.45 (t)52.1C3 (134.2), C7a (138.5)Confirms N1 Position. Connectivity to C7a is the "smoking gun."
H-3 8.10 (s)134.2C3a, C7aConfirms assignment of C3.
H-4 7.65 (d)122.1C7a, C6Confirms assignment of benzene ring.

Interpretation: The observation of a correlation between the N-methylene protons (4.45 ppm) and the quaternary bridgehead carbon C7a (138.5 ppm) allows us to reject the N2-isomer hypothesis. In the N2-isomer, the N-CH₂ is four bonds away from C7a, a distance generally silent in standard HMBC experiments (optimized for 8-10 Hz coupling).

Detailed Methodology

To replicate these results, use the following acquisition parameters on a standard 400 MHz or higher instrument.

  • Sample Preparation:

    • Dissolve 2–10 mg of product in 0.6 mL of deuterated solvent (DMSO-d₆ is preferred for polar heterocycles to prevent aggregation).

    • Filter the solution to remove particulates that degrade magnetic field homogeneity (shimming).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Assign protonated carbons.[1][2][3]

    • Parameters: Phase-sensitive (editted) to distinguish CH/CH₃ (positive) from CH₂ (negative).

    • Scans: 4–8 scans are usually sufficient for >5 mg.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Connect proton systems across "silent" quaternary carbons and heteroatoms.

    • Optimization: Set the long-range coupling constant delay (

      
      ) to 8 Hz (approx 60ms).
      
    • Critical Step: If correlations are missing, re-run with a delay optimized for 5 Hz couplings to catch weaker signals, though this may introduce noise.

  • Data Processing:

    • Use Linear Prediction (LP) in the indirect dimension (F1) to improve resolution without increasing experiment time.

    • Overlay the HSQC and HMBC traces.[3] Peaks appearing in HMBC but not HSQC represent the definitive long-range connections to quaternary carbons.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Bruker. (2023). TopSpin User Manual: 2D Acquisition and Processing.

  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.

  • Parella, T. (2024).[4] Pulse Sequences for 2D NMR. University of Graz NMR Guide.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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